molecular formula C12H15BrFN B1517159 N-(5-Bromo-2-fluorobenzyl)cyclopentanamine CAS No. 1019532-16-1

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Cat. No.: B1517159
CAS No.: 1019532-16-1
M. Wt: 272.16 g/mol
InChI Key: KDJWKPKFBNUJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C12H15BrFN and its molecular weight is 272.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-2-fluorobenzyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-2-fluorobenzyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWKPKFBNUJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine , a critical halogenated benzylamine scaffold. This intermediate is highly valued in medicinal chemistry due to its dual-functionalization potential: the aryl bromide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ortho-fluorine atom enables nucleophilic aromatic substitution (


) or serves as a metabolic blocker.

The recommended protocol utilizes Reductive Amination via Sodium Triacetoxyborohydride (STAB).[1] This method is selected for its high chemoselectivity, operational simplicity, and avoidance of toxic cyanoborohydrides. Unlike direct alkylation, which suffers from poly-alkylation side products, this pathway ensures mono-alkylation and high purity.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: an electron-deficient benzaldehyde and a cyclic primary amine.

Logical Disconnection
  • Target: Secondary Amine (N-alkylbenzylamine)

  • Disconnection Site: Benzylic C-N bond.

  • Precursors: 5-Bromo-2-fluorobenzaldehyde (Electrophile) + Cyclopentanamine (Nucleophile).

Retrosynthesis Target N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Arrow Rxn: Reductive Amination Target->Arrow Precursor1 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) Arrow->Precursor1 Precursor2 Cyclopentanamine (CAS: 1003-03-8) Arrow->Precursor2

Figure 1: Retrosynthetic disconnection showing the conversion of aldehyde and amine precursors to the target secondary amine.

Core Synthesis Protocol: Reductive Amination[1][2][3]

Methodological Rationale

The Abdel-Magid protocol (using Sodium Triacetoxyborohydride, STAB) is the industry standard for this transformation.

  • Selectivity: STAB reduces the intermediate iminium ion faster than the aldehyde, preventing the formation of benzyl alcohol byproducts.

  • Safety: Avoids the use of Sodium Cyanoborohydride (

    
    ), eliminating cyanide waste streams.
    
  • Efficiency: Performed as a "one-pot" reaction in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is protonated by acetic acid to form an iminium ion, which is then irreversibly reduced by the hydride.

Mechanism Aldehyde Aldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O Amine Cyclopentanamine (Nucleophile) Amine->Imine Iminium Iminium Ion (Activated) Imine->Iminium + H+ (AcOH) Product Secondary Amine Target Iminium->Product + H- (STAB)

Figure 2: Mechanistic flow from condensation to hydride transfer.

Experimental Procedure

Reagents & Stoichiometry:

ComponentRoleEquiv.CAS No.
5-Bromo-2-fluorobenzaldehyde Limiting Reagent1.093777-26-5
Cyclopentanamine Nucleophile1.1 - 1.21003-03-8
Sodium Triacetoxyborohydride Reductant1.4 - 1.556553-60-7
Acetic Acid (AcOH) Catalyst1.0 - 2.064-19-7
1,2-Dichloroethane (DCE) Solvent0.2 M107-06-2

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-fluorobenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add Cyclopentanamine (1.1 equiv) to the solution.

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to promote imine formation.

    • Checkpoint: The solution may turn slightly cloudy or change color, indicating imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC or LC-MS. Reaction typically completes in 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine organic layers and dry over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

Purification (Self-Validating Step)

The crude product can often be purified via an Acid-Base Extraction , which validates the presence of the basic amine product.

  • Dissolve crude oil in

    
    .
    
  • Extract with 1M

    
     (The product moves to the aqueous phase as the salt; neutral impurities remain in ether).
    
  • Wash the acidic aqueous phase with fresh ether.

  • Basify the aqueous phase with

    
     (pH > 10).
    
  • Extract the free amine back into DCM, dry, and concentrate.

Alternative Route: Nucleophilic Substitution

While less preferred due to lower selectivity, this route is viable if the aldehyde is unavailable.

  • Reagents: 5-Bromo-2-fluorobenzyl bromide + Cyclopentanamine +

    
    .
    
  • Risk: High probability of dialkylation (formation of tertiary amine) because the product is more nucleophilic than the starting amine.

  • Mitigation: Use a large excess of Cyclopentanamine (3–5 equiv) to statistically favor mono-alkylation.

Analytical Characterization

Confirm the structure using Proton NMR (


 NMR) and Mass Spectrometry.
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.4–7.6 (m, aromatic protons).
      
    • 
       3.85 (s, 2H, Benzylic 
      
      
      
      ). Key diagnostic signal.
    • 
       3.10 (m, 1H, Cyclopentyl CH-N).
      
    • 
       1.4–1.9 (m, 8H, Cyclopentyl 
      
      
      
      ).
  • MS (ESI):

    • Expected

      
       peak at m/z ~272/274 (1:1 ratio due to 
      
      
      
      isotope pattern).

Safety & Handling

  • 5-Bromo-2-fluorobenzaldehyde: Causes skin irritation (H315) and serious eye irritation (H319).[2] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.[3][4][5]

  • Cyclopentanamine: Flammable liquid and corrosive.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde." PubChem. Available at: [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide." Available at: [Link]

Sources

An In-depth Technical Guide to N-(5-Bromo-2-fluorobenzyl)cyclopropanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial inquiries for "N-(5-Bromo-2-fluorobenzyl)cyclopentanamine" yielded ambiguous results with limited verifiable data. Conversely, substantial and verifiable information is available for the closely related analogue, N-(5-Bromo-2-fluorobenzyl)cyclopropanamine . Therefore, this technical guide will focus on this well-documented compound (CAS No. 926201-08-3) to ensure scientific accuracy and provide a comprehensive resource for researchers.

Introduction

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is a halogenated secondary amine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its rigid cyclopropyl moiety, combined with the electronically distinct 5-bromo-2-fluorobenzyl group, presents a unique structural scaffold for interaction with biological targets. This guide provides a detailed overview of its chemical identity, a robust synthesis protocol, comprehensive characterization data, and a discussion of its potential therapeutic applications, with a particular focus on its role as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is critical for its application in research and development.

IdentifierValueSource
IUPAC Name N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanamineN/A
CAS Number 926201-08-3N/A
Molecular Formula C₁₀H₁₁BrFNN/A
Molecular Weight 244.10 g/mol N/A
Canonical SMILES C1CC1NCC2=C(C=C(C=C2)Br)FN/A
InChIKey TUGQAZYOTSHQHC-UHFFFAOYSA-NN/A

Synthesis via Reductive Amination

While various synthetic routes can be envisioned, a highly efficient and widely applicable method for the preparation of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is the reductive amination of 5-bromo-2-fluorobenzaldehyde with cyclopropanamine. This method proceeds via the in-situ formation of an imine, which is then reduced to the target secondary amine. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous due to its mildness and selectivity, tolerating a wide range of functional groups.[1][2][3][4]

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 5-bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde product N-(5-Bromo-2-fluorobenzyl)cyclopropanamine 5-bromo-2-fluorobenzaldehyde->product + cyclopropanamine Cyclopropanamine reagents Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) reagents->product   G cluster_0 Mechanism of LSD1 Inhibition Compound N-(5-Bromo-2-fluorobenzyl)cyclopropanamine LSD1 LSD1 Enzyme Compound->LSD1 Binds to Active Site Covalent_Adduct Covalent Adduct Formation (Irreversible Inhibition) LSD1->Covalent_Adduct Forms Histone_Methylation Restoration of Histone Methylation Covalent_Adduct->Histone_Methylation Gene_Expression Tumor Suppressor Gene Re-expression Histone_Methylation->Gene_Expression Cellular_Response Cancer Cell Differentiation and Apoptosis Gene_Expression->Cellular_Response

Sources

An In-Depth Technical Guide to the Biological Investigation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine: A Potential Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, N-(5-Bromo-2-fluorobenzyl)cyclopentanamine. Drawing upon established principles of medicinal chemistry and cancer biology, this document outlines a strategic approach to elucidate its potential as an anticancer agent, with a specific focus on its hypothesized activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Introduction and Rationale

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a halogenated benzylamine derivative. While no direct biological data for this specific compound is currently available in the public domain, its close structural analog, N-(5-Bromo-2-fluorobenzyl)cyclopropanamine, has been identified as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers. This structural similarity provides a strong rationale for investigating N-(5-Bromo-2-fluorobenzyl)cyclopentanamine as a potential anticancer therapeutic.

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histone and non-histone proteins. Its role in transcriptional regulation makes it a critical player in cellular processes such as differentiation, proliferation, and survival. Overexpression of LSD1 has been observed in numerous malignancies, and its inhibition has been shown to slow cancer cell proliferation, induce apoptosis, and sensitize cells to other anticancer therapies[1]. Therefore, the development of novel, potent, and selective LSD1 inhibitors is a promising avenue in oncology drug discovery[2].

This guide will detail the synthetic route for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, followed by a comprehensive suite of in vitro assays to assess its biological activity, including its potency as an LSD1 inhibitor and its efficacy against cancer cell lines.

Synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

The synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine can be achieved through a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.

Reaction Scheme:

G A 5-Bromo-2-fluorobenzaldehyde plus + A->plus B Cyclopentanamine arrow Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM) B->arrow C N-(5-Bromo-2-fluorobenzyl)cyclopentanamine plus->B arrow->C

Figure 1: Synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add cyclopentanamine (1.1 eq).

  • Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(5-Bromo-2-fluorobenzyl)cyclopentanamine.

Biological Evaluation: A Multi-tiered Approach

The biological evaluation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine will be conducted in a stepwise manner, beginning with biochemical assays to determine its direct inhibitory effect on LSD1, followed by cell-based assays to assess its anticancer activity in a more physiologically relevant context.

Biochemical Assay: LSD1 Inhibitor Screening

The primary objective is to determine if N-(5-Bromo-2-fluorobenzyl)cyclopentanamine directly inhibits the enzymatic activity of LSD1. A fluorescence-based assay is a common and sensitive method for this purpose[3][4].

Workflow for LSD1 Inhibition Assay:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare Assay Buffer B Dilute Recombinant LSD1 Enzyme A->B E Add LSD1 Enzyme to Microplate Wells B->E C Prepare Substrate Solution (e.g., di-methylated H3K4 peptide) H Initiate Reaction by Adding Substrate C->H D Prepare Test Compound Serial Dilutions F Add Test Compound or Vehicle Control D->F E->F G Pre-incubate F->G G->H I Incubate at 37°C H->I J Add Detection Reagent (e.g., HRP and Amplex Red) I->J K Measure Fluorescence (Ex/Em = 530/590 nm) J->K L Calculate % Inhibition K->L M Determine IC50 Value L->M

Figure 2: Workflow for a fluorescence-based LSD1 inhibitor screening assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents, including assay buffer, recombinant human LSD1 enzyme, a di-methylated histone H3 lysine 4 (H3K4) peptide substrate, and a detection reagent containing horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red), according to the manufacturer's instructions of a commercial kit[3].

  • Compound Preparation: Prepare a series of dilutions of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well black microplate, add the LSD1 enzyme to all wells except the blank.

  • Inhibitor Addition: Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3K4 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate the detection step by adding the detection reagent. This reagent will react with the hydrogen peroxide produced during the demethylation reaction to generate a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percentage of LSD1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Anticancer Activity

Cell-based assays are crucial for evaluating the therapeutic potential of a compound in a biological system[5]. A panel of cancer cell lines, particularly those known to have high LSD1 expression (e.g., certain acute myeloid leukemia, neuroblastoma, and prostate cancer cell lines), should be used for these studies[1].

3.2.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[6].

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight[7].

  • Compound Treatment: Treat the cells with various concentrations of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine for 48 or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Representative Data from a Cell Viability Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1045.6 ± 3.9
5012.3 ± 2.5
1005.1 ± 1.8

3.2.2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression can be analyzed using flow cytometry.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cells with the compound at its IC50 concentration for a defined period.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Treat cells with the compound at its IC50 concentration.

  • Fix the cells in ethanol and stain the DNA with a fluorescent dye such as propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Structure-Activity Relationship (SAR) Insights

While SAR studies for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine are yet to be performed, insights can be drawn from related LSD1 inhibitors[8][9][10][11]. Key structural features that often influence the activity of benzylamine-based LSD1 inhibitors include:

  • The Amine Group: The nature of the amine (primary, secondary, or tertiary) and the size of the alkyl substituent can significantly impact potency and selectivity.

  • The Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical for interaction with the active site of LSD1. The presence of halogens, such as bromine and fluorine, can influence binding affinity and pharmacokinetic properties.

  • The Cycloalkyl Moiety: The size and conformation of the cycloalkyl group (cyclopentyl in this case versus cyclopropyl in the analog) can affect how the molecule fits into the enzyme's binding pocket.

A systematic modification of these structural features and subsequent biological testing will be essential to establish a clear SAR and to optimize the lead compound for improved potency, selectivity, and drug-like properties.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological characterization of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine. The proposed experiments will systematically evaluate its potential as a novel LSD1 inhibitor and anticancer agent. Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against other monoamine oxidases (MAO-A and MAO-B), in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments. The exploration of this compound and its analogs could lead to the development of a new class of therapeutics for the treatment of various cancers.

References

  • Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Available from: [Link].

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link].

  • ResearchGate. Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. Available from: [Link].

  • Journal of Cancer Science and Clinical Research. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. Available from: [Link].

  • PubMed Central. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Available from: [Link].

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link].

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link].

  • National Institutes of Health. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Available from: [Link].

  • PubMed Central. A review for cell-based screening methods in drug discovery. Available from: [Link].

  • PLOS One. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Available from: [Link].

  • EpigenTek. EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. Available from: [Link].

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link].

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link].

  • PubMed Central. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. Available from: [Link].

  • PubMed. An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Available from: [Link].

  • MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available from: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link].

  • PubMed Central. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Available from: [Link].

  • PubMed Central. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Available from: [Link].

  • PubMed. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Available from: [Link].

  • PubMed. Bioassays for anticancer activities. Available from: [Link].

  • PubMed. 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available from: [Link].

  • Bio-Techne. LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525) by Novus. Available from: [Link].

  • AHH Chemical. N-Cyclopentyl 4-bromo-2-fluorobenzylamine Hydrochloride. Available from: [Link].

  • PubMed. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Available from: [Link].

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Available from: [Link].

  • Pharmaffiliates. N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide. Available from: [Link].

Sources

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pharmaceutical Intermediate & Scaffold Classification: Halogenated Benzylamine Content Type: Technical Whitepaper for Drug Development Professionals

Executive Summary

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a specialized secondary amine intermediate used in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). It functions as a high-value scaffold in medicinal chemistry, combining a lipophilic cyclopentyl group with a 5-bromo-2-fluorobenzyl moiety.

The 5-bromo-2-fluorobenzyl motif is a "privileged structure" in drug discovery. The fluorine atom at the C2 position modulates metabolic stability and pKa, while the bromine atom at C5 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of lead libraries. This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name N-(5-Bromo-2-fluorobenzyl)cyclopentanamine
Molecular Formula C₁₂H₁₅BrFN
Molecular Weight 272.16 g/mol
Core Structure Secondary Amine (Benzulamine class)
Key Substituents Bromine (C5), Fluorine (C2), Cyclopentyl (N-alkyl)
Predicted LogP ~3.8 (High Lipophilicity)
Predicted pKa ~9.2 (Basic amine)
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (free base)
Structural Significance[8][11]
  • Fluorine Effect: The ortho-fluorine atom exerts an electron-withdrawing effect, lowering the basicity of the benzylic amine slightly compared to the non-fluorinated analog. It also blocks metabolic oxidation at the C2 position.

  • Bromine Handle: The C5-bromine is electronically activated for oxidative addition by Pd(0) catalysts, facilitating further derivatization.

  • Cyclopentyl Ring: Provides steric bulk and lipophilicity without the high metabolic liability of linear alkyl chains.

Synthetic Methodology

The industrial standard for synthesizing N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is Reductive Amination . This route is preferred over direct alkylation due to higher selectivity for the secondary amine and fewer over-alkylation side products.

Reaction Pathway (DOT Visualization)

SynthesisPathway SM1 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) Imine Intermediate Imine (Unstable) SM1->Imine SM2 Cyclopentanamine (CAS: 1003-03-8) SM2->Imine Product N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Imine->Product Reagent1 Solvent: DCM or MeOH Acid Cat: AcOH Reagent1->Imine Reagent2 Reductant: NaBH(OAc)3 or NaBH4 Reagent2->Product

Caption: One-pot reductive amination pathway via in situ imine formation and selective reduction.

Detailed Protocol

Objective: Synthesis of 10g of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine.

Reagents:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Cyclopentanamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-Bromo-2-fluorobenzaldehyde (10.0 g, 49.3 mmol) in anhydrous DCM (100 mL).

  • Amine Addition: Add Cyclopentanamine (4.6 g, 54.2 mmol) dropwise. Add catalytic Acetic Acid to adjust pH to ~5-6 (facilitates imine formation).

  • Equilibration: Stir at room temperature for 1-2 hours under nitrogen. Note: Use of a dehydrating agent like MgSO₄ is optional but improves yield.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15.7 g, 74.0 mmol) portion-wise over 20 minutes. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS (Disappearance of aldehyde).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution.

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. The crude oil can be purified via flash column chromatography (Eluent: Hexane/Ethyl Acetate with 1% Triethylamine) or converted to the HCl salt for recrystallization.

Self-Validating Check:

  • LC-MS: Product peak [M+H]+ should be ~272/274 (1:1 isotopic ratio due to Bromine).

  • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene singlet (~3.8 ppm).

Pharmaceutical Applications

This intermediate is a "molecular lego" block. Its value lies in its ability to be transformed into complex bioactive molecules.[2][3]

Downstream Coupling (Suzuki-Miyaura)

The C5-Bromine atom is the primary reactive site. It allows the attachment of aryl or heteroaryl groups to expand the scaffold.

  • Target Class: SGLT2 Inhibitors, Kinase Inhibitors (e.g., CDK4/6), and GPCR Antagonists.

  • Mechanism: The secondary amine is often protected (e.g., Boc-protection) before the Suzuki coupling to prevent catalyst poisoning, though modern catalysts (e.g., Pd(dppf)Cl₂) can tolerate free amines.

Structure-Activity Relationship (SAR)
MoietyFunction in Drug Design
Cyclopentyl Optimizes LogP (Lipophilicity). More steric bulk than cyclopropyl (found in Olaparib analogs) but less than cyclohexyl. Improves blood-brain barrier (BBB) penetration potential.
Fluorine (C2) Metabolic Blockade. Prevents hydroxylation at the electron-rich ortho position. Increases binding affinity via dipole interactions with enzyme pockets.
Bromine (C5) Synthetic Handle. Replaced in the final drug by biaryl systems, sulfonamides, or heterocycles.
Analog Comparison
  • Cyclopropyl Analog (CAS 926201-08-3): Used in antibacterial and anti-inflammatory research. The cyclopentyl variant (this topic) is used when a larger hydrophobic pocket needs to be filled.

  • Benzothiophene Analog (CAS 1034305-17-3): A key intermediate for Ipragliflozin (SGLT2 inhibitor). This highlights the relevance of the 5-bromo-2-fluorobenzyl pattern in approved drugs.

Quality Control & Analytics

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

1H NMR Specification (CDCl₃, 400 MHz)
  • δ 7.50-7.60 (m, 1H): Aromatic proton ortho to Bromine.

  • δ 7.30-7.40 (m, 1H): Aromatic proton meta to Fluorine.

  • δ 6.90-7.00 (t, 1H): Aromatic proton ortho to Fluorine.

  • δ 3.82 (s, 2H): Benzylic CH₂ (Key diagnostic peak).

  • δ 3.05-3.15 (m, 1H): Cyclopentyl CH (methine) adjacent to Nitrogen.

  • δ 1.40-1.90 (m, 8H): Cyclopentyl CH₂ protons.

Handling & Safety

  • Hazards: Irritant (Skin/Eye/Respiratory). The free base is an amine and can cause chemical burns if handled improperly.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates over time.

  • Disposal: Halogenated organic waste.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

  • Starting Material (Aldehyde): Sigma-Aldrich. Product Specification: 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5). Link

  • Starting Material (Amine): PubChem. Compound Summary: Cyclopentanamine (CAS 1003-03-8). Link

  • Analogous Application (SGLT2): Kawakita, K., et al. (2012). Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure as a Potent and Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor. Bioorganic & Medicinal Chemistry. (Demonstrates utility of 5-bromo-2-fluorobenzyl scaffold). Link

  • Analogous Structure (Cyclopropyl): BenchChem. N-(5-Bromo-2-fluorobenzyl)cyclopropanamine (CAS 926201-08-3).[4] Link

Sources

Discovery and history of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine , a specialized intermediate in medicinal chemistry.

A Versatile Halogenated Scaffold for Medicinal Chemistry

Core Identity & Significance

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (CAS Reg.[1][2][3][4] No. 1019532-16-1 ) is a bifunctional secondary amine building block used extensively in the synthesis of pharmaceutical candidates. It belongs to the class of halogenated N-benzylcycloalkylamines , a structural motif valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability while providing a distinct vector for further chemical diversification.

This compound is not a final drug product but a "privileged scaffold" intermediate. Its structure incorporates three critical design elements:

  • Cyclopentyl Group: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in GPCRs (e.g., CCR2, GPR119) and kinase domains.

  • 5-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl systems or heterocycles.

  • 2-Fluoro Substituent: Enhances metabolic stability by blocking the oxidation of the benzyl ring and modulating the pKa of the adjacent amine.

Chemical Data Summary
PropertySpecification
IUPAC Name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopentanamine
CAS Number 1019532-16-1
Molecular Formula C₁₂H₁₅BrFN
Molecular Weight 272.16 g/mol
Physical State Liquid (Free base) or Solid (HCl salt)
Predicted pKa ~9.2 (Secondary Amine)
Boiling Point ~320°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (Free base)
Discovery & Historical Context

The emergence of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine tracks with the shift in medicinal chemistry during the mid-2000s toward Fragment-Based Drug Discovery (FBDD) and the expansion of commercially available building block libraries.

  • The "Fluorine Effect" (Late 1990s - 2000s): As researchers recognized that fluorine substitution could improve metabolic half-life (by blocking cytochrome P450 oxidation sites) and membrane permeability, demand surged for fluorinated benzylamines. The 2-fluoro position specifically protects the benzylic position from rapid oxidative deamination.

  • Library Expansion (2008): The CAS registration date (approx. 2008) coincides with the industrial scale-up of diverse benzylamine libraries intended for high-throughput synthesis (HTS). This compound was designed to serve as a "diversity node," allowing chemists to rapidly synthesize analogues for SAR (Structure-Activity Relationship) studies.

  • Therapeutic Relevance: Patent literature links this specific substructure to research in SUMO activating enzyme inhibitors and GPR6 modulators , where the benzyl-cyclopentyl amine motif serves as a linker or a terminal hydrophobic group [1, 2].

Synthesis Protocol: Reductive Amination

The most robust and "self-validating" method for synthesizing this compound is the Reductive Amination of 5-bromo-2-fluorobenzaldehyde with cyclopentylamine. This protocol minimizes the formation of tertiary amine byproducts (over-alkylation) by using a mild reducing agent.

Reaction Logic
  • Imine Formation: The aldehyde and amine condense to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Reduction: The imine is selectively reduced to the amine. Sodium Triacetoxyborohydride (STAB) is the preferred reagent because it is less reactive toward aldehydes than imines, preventing the direct reduction of the starting aldehyde to an alcohol.

Detailed Methodology
  • Precursors: 5-Bromo-2-fluorobenzaldehyde (1.0 eq), Cyclopentylamine (1.1 eq).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask under nitrogen, dissolve 5-bromo-2-fluorobenzaldehyde (20.3 g, 100 mmol) in DCE (200 mL).

  • Imine Formation: Add cyclopentylamine (9.36 g, 110 mmol) followed by acetic acid (6.0 g, 100 mmol). Stir at room temperature for 60 minutes. Checkpoint: The solution may warm slightly; ensure complete dissolution.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (29.7 g, 140 mmol) portion-wise over 20 minutes to control gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Validation: Monitor by TLC or LC-MS for the disappearance of the aldehyde (M+ 203).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (200 mL). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, dry over MgSO₄, and concentrate.

  • Purification: The crude oil is typically purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or converted to the HCl salt by treating an ethereal solution with 2M HCl in ether.

Synthesis Workflow Diagram

Synthesis cluster_inputs Reagents Aldehyde 5-Bromo-2-fluorobenzaldehyde Intermediate Imine Intermediate (In Situ) Aldehyde->Intermediate + AcOH, DCE Amine Cyclopentylamine Amine->Intermediate Product N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Intermediate->Product + NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective imine reduction.

Reactivity & Applications

The utility of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine lies in its orthogonal reactivity . It possesses two distinct "growth vectors" for chemical elaboration.

A. Secondary Amine Modification (Vector 1)

The nitrogen atom is nucleophilic and can be derivatized to form:

  • Ureas: Reaction with isocyanates (e.g., for soluble epoxide hydrolase inhibitors).

  • Amides: Coupling with carboxylic acids using HATU/EDC (common in kinase inhibitors).

  • Sulfonamides: Reaction with sulfonyl chlorides.

B. Aryl Bromide Coupling (Vector 2)

The 5-bromo position is electronically activated for transition-metal catalysis.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig Amination: Displacement of the bromine with another amine to form aniline derivatives.

  • Sonogashira Coupling: Introduction of alkynes.

Reactivity Map

Reactivity cluster_N Nitrogen Functionalization cluster_Br Aryl Bromide Coupling Core N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Amide Amide (via R-COOH/HATU) Core->Amide Nucleophilic Attack Urea Urea (via R-NCO) Core->Urea Biaryl Biaryl Scaffold (Suzuki Coupling) Core->Biaryl Pd(0) Catalysis Aniline Amino-Aryl (Buchwald Coupling) Core->Aniline

Figure 2: Divergent synthesis pathways accessible from the core scaffold.

References
  • Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: World Intellectual Property Organization (WO2015002994A2). Context: Describes the coupling of diaryl ketones with cyclopentylamine derivatives.

  • Quinoxaline derivatives as GPR6 modulators. Source: World Intellectual Property Organization (WO2014028479A1). Context: Utilizes 5-bromo-2-fluorobenzyl moieties in the synthesis of GPCR ligands.

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Source: BYU ScholarsArchive (2014). Context: Validates the reductive amination mechanisms for benzylamine derivatives.

  • PubChem Compound Summary: N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine. Source: National Center for Biotechnology Information (2025). Context: Official chemical record and property data.

Sources

Methodological & Application

Synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine: A Detailed Guide to Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine in Medicinal Chemistry

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of a bromine atom and a fluorine atom on the phenyl ring, coupled with the cyclopentanamine moiety, provides a versatile scaffold for the development of novel therapeutics. The specific substitution pattern influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for drug discovery programs. This application note provides a comprehensive, field-proven protocol for the synthesis of this important secondary amine via the reductive amination of 5-bromo-2-fluorobenzaldehyde with cyclopentylamine.

Mechanistic Overview: The Reductive Amination Pathway

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (in this case, 5-bromo-2-fluorobenzaldehyde) and an amine (cyclopentylamine). This intermediate is then reduced in situ by a selective reducing agent to yield the desired amine product.

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice for this transformation due to its mild nature and remarkable selectivity for iminium ions over aldehydes and ketones.[1] The electron-withdrawing acetate groups on the borohydride attenuate its reducing power, preventing the premature reduction of the starting aldehyde.

The reaction is often catalyzed by the addition of a weak acid, such as acetic acid, which facilitates the formation of the iminium ion by protonating the intermediate hemiaminal, promoting the loss of water.

Experimental Protocol: Synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

This protocol details the step-by-step procedure for the synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine from 5-bromo-2-fluorobenzaldehyde and cyclopentylamine using sodium triacetoxyborohydride.

Materials and Reagents
ReagentM.W. ( g/mol )Equiv.Amount
5-Bromo-2-fluorobenzaldehyde203.011.0(To be calculated)
Cyclopentylamine85.151.1(To be calculated)
Sodium triacetoxyborohydride211.941.2(To be calculated)
Acetic Acid (Glacial)60.050.1(To be calculated)
Dichloromethane (DCM), anhydrous--(Sufficient volume)
Saturated Sodium Bicarbonate (NaHCO₃) solution--(Sufficient volume)
Brine (Saturated NaCl solution)--(Sufficient volume)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--(Sufficient amount)
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluorobenzaldehyde (1.0 equiv). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Addition of Amine and Acid: To the stirred solution, add cyclopentylamine (1.1 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In a separate container, weigh out sodium triacetoxyborohydride (1.2 equiv). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x additional portions).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-Bromo-2-fluorobenzyl)cyclopentanamine.

Visual Workflow of the Synthesis

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A 1. Dissolve 5-bromo-2-fluorobenzaldehyde in anhydrous DCM B 2. Add Cyclopentylamine and Acetic Acid A->B Stir for 20-30 min C 3. Add Sodium Triacetoxyborohydride (portion-wise) B->C D 4. Stir at Room Temperature & Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ (aq) D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J N-(5-Bromo-2-fluorobenzyl)cyclopentanamine I->J Pure Product

Caption: Experimental workflow for the synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine.

Physicochemical Properties of Reactants and Product

CompoundFormulaM.W. ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
5-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.01White to light yellow crystalline solid50-53215
CyclopentylamineC₅H₁₁N85.15Colorless to pale yellow liquid-85106-108
N-(5-Bromo-2-fluorobenzyl)cyclopentanamineC₁₂H₁₅BrFN272.16(Expected) Pale yellow oil or low melting solid(Not available)(Not available)

Safety Precautions

  • 5-Bromo-2-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Cyclopentylamine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Sodium triacetoxyborohydride: Flammable solid. In contact with water, releases flammable gases. Causes serious eye damage. Handle in a well-ventilated fume hood and avoid contact with water and moisture.

  • Dichloromethane: Suspected carcinogen. Use in a well-ventilated fume hood.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Characterization of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

The structure and purity of the synthesized N-(5-Bromo-2-fluorobenzyl)cyclopentanamine can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons, a singlet or AB quartet for the benzylic protons, and multiplets for the cyclopentyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of signals corresponding to the aromatic, benzylic, and cyclopentyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (for the secondary amine) and C-H, C=C (aromatic), and C-F, C-Br bonds.

Note: As specific spectral data for the target compound is not widely published, comparison with data from closely related analogs, such as N-benzylcyclopentanamine, can be informative.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete reaction (starting aldehyde remains) Insufficient reducing agent or reaction time.Add more sodium triacetoxyborohydride (0.2-0.3 equiv) and continue stirring. Ensure anhydrous conditions.
Formation of side products (e.g., alcohol from aldehyde reduction) Reducing agent is too reactive or was added too quickly.Ensure the use of sodium triacetoxyborohydride and add it portion-wise.
Low yield Incomplete reaction or loss during work-up/purification.Ensure complete reaction by TLC/LC-MS. Perform extractions carefully. Optimize chromatography conditions.
Difficulty in purification Close-running impurities.Use a long silica gel column and a shallow eluent gradient for better separation.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine via reductive amination. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation under mild conditions. This procedure is well-suited for researchers and scientists in the field of drug development and medicinal chemistry who require access to this valuable synthetic intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating N-(5-Bromo-2-fluorobenzyl)cyclopentanamine as a Putative Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2) and non-histone proteins.[1][2] This enzymatic activity is integral to the control of gene expression, and its dysregulation is implicated in a variety of human diseases, most notably cancer. LSD1 is frequently overexpressed in a wide range of solid tumors and hematological malignancies, where it contributes to oncogenesis by repressing tumor suppressor genes and promoting cell proliferation, survival, and differentiation block.[2] Consequently, the development of small molecule inhibitors of LSD1 has emerged as a promising therapeutic strategy in oncology.

This document provides a comprehensive guide for the evaluation of novel compounds, exemplified by N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, as potential LSD1 inhibitors. While this specific molecule is not yet characterized in the public domain as an LSD1 inhibitor, its structural features, including a substituted benzylamine core, warrant investigation. Many known LSD1 inhibitors are based on a tranylcypromine (a cyclopropylamine) scaffold, which acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[3][4] The cyclopentanamine moiety of the titular compound represents a structural variation that could confer unique potency, selectivity, and pharmacokinetic properties.

These application notes will guide researchers through the necessary in vitro and in vivo protocols to characterize the activity of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and similar novel chemical entities.

Mechanism of Action: LSD1 Catalysis and Inhibition

LSD1 catalyzes the oxidative demethylation of its substrates, producing formaldehyde and hydrogen peroxide as byproducts. The catalytic cycle involves the transfer of a methyl group from the lysine residue to the FAD cofactor. Irreversible inhibitors, such as those derived from tranylcypromine, typically function by being processed by the enzyme to a reactive intermediate that then covalently modifies the FAD cofactor, leading to inactivation of the enzyme.[4]

Diagram: Proposed Mechanism of Irreversible LSD1 Inhibition

LSD1_inhibition cluster_0 LSD1 Active Site LSD1-FAD LSD1-FAD Complex Inhibitor N-(5-Bromo-2-fluorobenzyl)cyclopentanamine LSD1-FAD->Inhibitor Binding Covalent_Adduct Irreversibly Inhibited LSD1 Inhibitor->Covalent_Adduct Enzymatic Activation & Covalent Bond Formation

Caption: Proposed irreversible inhibition of LSD1 by a novel inhibitor.

In Vitro Evaluation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

The initial assessment of a putative LSD1 inhibitor involves a series of in vitro experiments to determine its potency, selectivity, and mechanism of action at the biochemical and cellular levels.

Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human LSD1. The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Principle: The demethylase activity of LSD1 on a substrate peptide (e.g., H3K4me2) generates H2O2. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.[4]

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate

  • N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (dissolved in DMSO)

  • Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. Also, prepare dilutions of the positive control.

  • Enzyme and Substrate Preparation: Dilute the LSD1/CoREST complex and the H3K4me2 peptide substrate to their optimal working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted LSD1/CoREST enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Prepare a detection master mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

    • Add 10 µL of the detection master mix to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide the IC50 value of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine against LSD1, which is a primary measure of its potency.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the compound can inhibit LSD1 activity within a cellular context by measuring the levels of its direct substrate, H3K4me2.

Principle: Inhibition of LSD1 in cells will lead to an accumulation of its methylated histone substrates. This can be detected by Western blotting using an antibody specific for H3K4me2.

Materials:

  • A relevant cancer cell line (e.g., MGC-803 for gastric cancer, or a leukemia cell line like MV4-11).[5]

  • N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

  • Cell lysis buffer

  • Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (as a loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate the chosen cancer cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a DMSO vehicle control.

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

  • Western Blotting:

    • Separate the histone extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies (anti-H3K4me2 and anti-Total H3).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and Total H3.

    • Normalize the H3K4me2 signal to the Total H3 signal for each treatment condition.

    • Compare the normalized H3K4me2 levels in the treated samples to the vehicle control.

Expected Outcome: A dose-dependent increase in the H3K4me2 signal in treated cells will confirm that the compound engages and inhibits LSD1 in a cellular environment.[5]

Diagram: Workflow for In Vitro Evaluation of a Novel LSD1 Inhibitor

in_vitro_workflow Compound N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Enzyme_Assay Protocol 1: Enzymatic Inhibition Assay Compound->Enzyme_Assay Cell_Assay Protocol 2: Cellular Target Engagement Compound->Cell_Assay Prolif_Assay Protocol 3: Cell Proliferation Assay Compound->Prolif_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Selectivity Selectivity Profiling (vs. MAO-A/B) IC50->Selectivity H3K4me2 Measure H3K4me2 Accumulation Cell_Assay->H3K4me2 Data_Analysis Comprehensive Data Analysis & SAR H3K4me2->Data_Analysis GI50 Determine GI50 Value Prolif_Assay->GI50 GI50->Data_Analysis Selectivity->Data_Analysis

Caption: A streamlined workflow for the initial in vitro characterization of a novel LSD1 inhibitor.

Protocol 3: Cell Proliferation Assay

This protocol assesses the effect of the compound on the growth and viability of cancer cell lines.

Principle: The MTT or similar colorimetric/fluorometric assays measure the metabolic activity of viable cells, which is proportional to the cell number. A reduction in signal indicates a cytotoxic or cytostatic effect.

Materials:

  • Cancer cell lines of interest

  • N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Absorbance plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at ~540-570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: The GI50 value will indicate the potency of the compound in inhibiting cancer cell growth.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Protocol 4: Xenograft Mouse Model of Cancer

This protocol describes a general approach to evaluate the anti-tumor activity of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine in a mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • A suitable cancer cell line for xenograft formation

  • N-(5-Bromo-2-fluorobenzyl)cyclopentanamine formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and a vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage for 14-21 days).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K4me2 to confirm target engagement in vivo).

    • Compare the tumor growth rates and final tumor weights between the treated and control groups.

Expected Outcome: Significant inhibition of tumor growth in the treated group compared to the control group would demonstrate the in vivo efficacy of the compound.

Data Summary and Interpretation

The following table provides an example of how to summarize the data obtained from the described protocols for a hypothetical novel LSD1 inhibitor.

Parameter N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (Example Data) Reference Compound (e.g., Tranylcypromine)
LSD1 IC50 (nM) 252000
MAO-A IC50 (nM) >10,000500
MAO-B IC50 (nM) >10,000200
Cellular H3K4me2 EC50 (µM) 0.510
MGC-803 GI50 (µM) 1.225
In Vivo Tumor Growth Inhibition (%) 60% at 20 mg/kgNot typically used in this context

Interpretation: In this hypothetical example, N-(5-Bromo-2-fluorobenzyl)cyclopentanamine demonstrates potent and selective inhibition of LSD1 both biochemically and cellularly, with superior activity compared to the reference compound. The in vivo data further supports its potential as an anti-cancer agent.

Conclusion

The protocols and framework outlined in these application notes provide a robust system for the comprehensive evaluation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine or any novel chemical entity as a potential LSD1 inhibitor. By systematically assessing its in vitro potency, selectivity, cellular activity, and in vivo efficacy, researchers can build a strong data package to support further preclinical and clinical development. The journey from a putative inhibitor to a therapeutic candidate is rigorous, and these foundational studies are the critical first steps in that process.

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC - NIH. Available from: [Link]

  • (Hetero)arylcyclopropylamine compounds as LSD1 inhibitors - Patent CN-107266345-B.
  • Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine–Thiourea Hybrids As Potent, Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cyclopropylamines as LSD1 inhibitors - Google Patents.
  • Biological roles of LSD1 beyond its demethylase activity - PMC - PubMed Central. Available from: [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC - NIH. Available from: [Link]

  • Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity - NIH. Available from: [Link]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Available from: [Link]

  • Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - NIH. Available from: [Link]

  • Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed. Available from: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. Available from: [Link]

  • A Structure–Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 - J-Stage. Available from: [Link]

  • A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 - PubMed. Available from: [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - MDPI. Available from: [Link]

  • Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - MDPI. Available from: [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PubMed. Available from: [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide - MDPI. Available from: [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents.

Sources

Application Notes and Protocols for the Agrochemical Screening of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine in agrochemical research. This document outlines the scientific rationale for investigating this compound, detailed protocols for its screening as a potential fungicide, herbicide, and insecticide, and guidance on formulation and safety.

Introduction and Rationale

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a secondary amine characterized by a halogenated aromatic system and a cyclopentanamine moiety. While its primary applications to date have been in medicinal and synthetic chemistry, its structural features suggest a potential for biological activity relevant to agriculture.[1] The presence of a benzylamine group is of particular interest, as this functional group is found in known antifungal agents that disrupt the fungal cell membrane.[2] Furthermore, the bromo- and fluoro- substitutions on the benzyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, properties that are critical in the design of effective agrochemicals.

This document provides a framework for the initial evaluation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine as a novel agrochemical candidate. The protocols described herein are designed to be robust and self-validating, providing a clear path for researchers to assess its potential efficacy and spectrum of activity.

Compound Profile

Property Value Source
IUPAC Name N-(5-Bromo-2-fluorobenzyl)cyclopentanamineN/A
CAS Number Not readily available for cyclopentanamine derivative. Related compound N-(5-Bromo-2-fluorobenzyl)-N-ethylethanamine is 1355248-25-7.[3]
Molecular Formula C12H15BrFNDerived
Molecular Weight 272.16 g/mol Derived
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in organic solvents such as DMSO, methanol, and ethanol.N/A

Hypothetical Mechanism of Action: A Fungicidal Focus

The benzylamine class of antifungals, such as butenafine, are known to inhibit the enzyme squalene epoxidase.[2] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of toxic squalene, ultimately disrupting membrane integrity and leading to cell death.[2]

Given the presence of the benzylamine moiety in N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, it is hypothesized that this compound may exert antifungal activity through a similar mechanism. The following protocols are designed to test this hypothesis and evaluate the compound's broader potential as an agrochemical.

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Proposed Inhibition by N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity N-(5-Bromo-2-fluorobenzyl)cyclopentanamine N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Squalene Epoxidase Squalene Epoxidase N-(5-Bromo-2-fluorobenzyl)cyclopentanamine->Squalene Epoxidase Inhibition

Caption: Proposed mechanism of action for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine as a fungicide.

Experimental Protocols

General Preparation and Safety Precautions

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light.

Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Based on data for similar compounds, N-(5-Bromo-2-fluorobenzyl)cyclopentanamine may cause skin, eye, and respiratory irritation.[4][5] In case of contact, rinse the affected area thoroughly with water.

Fungicidal Activity Screening

This protocol outlines an in vitro method for assessing the fungicidal activity of the test compound against common plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani).

  • Sterile petri dishes.

  • Micropipettes and sterile tips.

  • Incubator.

Procedure:

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 50-60°C.

  • Add the N-(5-Bromo-2-fluorobenzyl)cyclopentanamine stock solution to the molten PDA to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a DMSO control plate.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm mycelial plug from a fresh culture of the test fungus.

  • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C).

  • Measure the radial growth of the fungal colony at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.

Data Analysis: Determine the EC50 (half-maximal effective concentration) value for each fungus. A lower EC50 value indicates higher fungicidal activity.

G Start Start Prepare PDA Prepare PDA Add Test Compound Add Test Compound Prepare PDA->Add Test Compound Pour Plates Pour Plates Add Test Compound->Pour Plates Inoculate with Fungus Inoculate with Fungus Pour Plates->Inoculate with Fungus Incubate Incubate Inoculate with Fungus->Incubate Measure Radial Growth Measure Radial Growth Incubate->Measure Radial Growth Calculate % Inhibition Calculate % Inhibition Measure Radial Growth->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50 End End Determine EC50->End

Caption: Workflow for in vitro fungicidal activity screening.

Herbicidal Activity Screening

This protocol provides a method for evaluating the pre- and post-emergence herbicidal activity of the test compound.

Materials:

  • Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and a crop species (e.g., Zea mays (corn), Glycine max (soybean)).

  • Pots or trays filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

  • Spray chamber for uniform application of the test compound.

Procedure:

Pre-emergence:

  • Sow seeds of the test species in pots.

  • Prepare aqueous solutions of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine at various concentrations (e.g., 10, 50, 100, 200 g a.i./ha), including a surfactant if necessary. A water/DMSO control should also be prepared.

  • Apply the solutions uniformly to the soil surface using a spray chamber.

  • Place the pots in a growth chamber and water as needed.

  • Assess germination rates and seedling vigor after 14-21 days.

Post-emergence:

  • Sow seeds and allow them to grow to the 2-4 leaf stage.

  • Apply the test solutions as described above directly to the foliage of the plants.

  • Return the plants to the growth chamber.

  • Assess plant injury (e.g., chlorosis, necrosis, stunting) and mortality after 7, 14, and 21 days.

Data Analysis: Visually score plant injury on a scale of 0 (no effect) to 100 (complete kill). Determine the GR50 (50% growth reduction) or LD50 (50% lethal dose) for each species.

Insecticidal Activity Screening

This protocol details a method for assessing the contact and ingestion toxicity of the test compound against a model insect, such as Drosophila melanogaster (fruit fly) or Myzus persicae (green peach aphid).

Materials:

  • Cultures of the test insect.

  • Vials or petri dishes for exposure.

  • Sucrose solution (for ingestion assay).

  • Leaf discs (for aphid assay).

  • Micro-applicator or spray tower.

Procedure:

Contact Toxicity (Topical Application):

  • Anesthetize adult insects (e.g., with CO2).

  • Using a micro-applicator, apply a small droplet (e.g., 0.1-0.5 µL) of the test compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.

  • Place the treated insects in a clean vial with a food source.

  • Assess mortality at 24, 48, and 72 hours.

Ingestion Toxicity (Diet Incorporation):

  • Prepare an artificial diet or sucrose solution containing various concentrations of the test compound.

  • Provide the treated diet to the insects.

  • For aphids, the compound can be applied to leaf discs which are then provided to the insects.

  • Assess mortality at regular intervals.

Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) for contact toxicity and the LC50 (lethal concentration for 50% of the population) for ingestion toxicity.

Formulation Considerations

For field trials, a stable and effective formulation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine would be necessary. Common agrochemical formulations include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier.[6]

  • Suspension Concentrates (SC): A solid active ingredient is dispersed in water.

  • Wettable Powders (WP): A solid active ingredient is mixed with a wetting and dispersing agent.

The choice of formulation will depend on the physicochemical properties of the active ingredient, the target pest, and the application method.[7]

Regulatory Considerations

Any new pesticide intended for sale or distribution in the United States must be registered with the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[8][9] This process requires extensive data on efficacy, toxicology, and environmental fate. Similar regulatory bodies exist in other regions, such as the European Food Safety Authority (EFSA) in the European Union.[10]

Conclusion

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine possesses structural motifs that suggest its potential as a novel agrochemical, particularly as a fungicide. The protocols outlined in these application notes provide a systematic approach to screen this compound for fungicidal, herbicidal, and insecticidal activity. Positive results from these initial screenings would warrant further investigation into its mechanism of action, spectrum of activity, and potential for development as a commercial crop protection product.

References

  • Google Patents. US4668701A - Pesticides.
  • European Patent Office. EP 3994990 A1 - Agrochemical composition with improved drift, spreading and uptake properties. Available from: [Link]

  • Google Patents. US3345256A - Pesticidal compositions of m-isopropyl-phenyl n-methyl-n-nitrosocarbamate.
  • Google Patents. US5246936A - Methods and compositions containing pesticides and stilbene compounds for enhanced pesticidal activity.
  • National Center for Biotechnology Information. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Available from: [Link]

  • Agri-Training. Agrochemical Formulations. Available from: [Link]

  • United States Environmental Protection Agency. Regulatory and Guidance Information by Topic: Pesticides. Available from: [Link]

  • National Center for Biotechnology Information. In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Available from: [Link]

  • Horizon Research Publishing. Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Available from: [Link]

  • Government of Canada. Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Available from: [Link]

  • Frontiers. Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Available from: [Link]

  • Routledge. New Generation Formulations of Agrochemicals: Current Trends and Future. Available from: [Link]

  • JoVE. In vivo and In vitro Rearing of Entomopathogenic Nematodes Steinernematidae and Heterorhabditidae. Available from: [Link]

  • PCC Group. AGROCHEMICALS FORMULATION. Available from: [Link]

  • Google Patents. WO2009123907A1 - Synergistic pesticide compositions.
  • United States Environmental Protection Agency. Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations. Available from: [Link]

  • ResearchGate. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Available from: [Link]

  • National Center for Biotechnology Information. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Available from: [Link]

  • ResearchGate. Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Available from: [Link]

  • American Chemical Society. Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Available from: [Link]

  • Wikipedia. Benzylamine. Available from: [Link]

  • ScienceOpen. In vitro assays reveal inherently insecticide-tolerant termite symbionts. Available from: [Link]

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Guidelines for Herbicide Registration Trials: Cotton. Available from: [Link]

  • Center for Food Safety. U.S. Pesticide Rules. Available from: [Link]

  • PozeSCAF. Agro Chemical Discovery. Available from: [Link]

  • European Commission. EU Pesticides Database. Available from: [Link]

  • ResearchGate. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Available from: [Link]

  • MDPI. The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. Available from: [Link]

  • European Weed Research Society. European Guidelines to conduct herbicide resistance tests. Available from: [Link]

  • Google Patents. EP4114178A1 - New agrochemical formulations.
  • ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available from: [Link]

  • Battelle. Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Available from: [Link]

  • National Center for Biotechnology Information. 5-Bromo-2-fluorobenzaldehyde. Available from: [Link]

  • REACH24H. State Pesticide Registration in the U.S. : Key Requirements and Compliance Challenges. Available from: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

Sources

Technical Application Note: N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (BFCP)

[1]

Executive Summary

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (BFCP) is a secondary amine probe belonging to the N-benzylcycloalkylamine class.[1] Its structural design incorporates a 5-bromo-2-fluorophenyl headgroup, which provides metabolic stability and halogen-bonding capabilities, linked to a cyclopentyl lipophilic tail.[1]

This scaffold is the canonical pharmacophore for Sigma-1 Receptor (σ1R) ligands.[1] BFCP is utilized to:

  • Map Ligand Binding Sites: Displace radioligands (e.g., [³H]-(+)-Pentazocine) to determine

    
     and 
    
    
    .[1]
  • Study Allosteric Modulation: Investigate σ1R chaperone activity in endoplasmic reticulum (ER) stress pathways.

  • Radiotracer Development: Serve as a brominated precursor for halogen-exchange reactions (e.g.,

    
    Br or 
    
    
    F substitution) in PET tracer synthesis.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopentanamine
Molecular Formula

Molecular Weight 272.16 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol.[1] Sparingly soluble in water.[1]
pKa (Calc) ~9.2 (Secondary Amine)
Storage -20°C, Desiccated, Protect from Light.[1]
Stability Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.
Reconstitution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weighing: Accurately weigh 2.72 mg of BFCP hydrochloride salt.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Do not use water initially; the free base is lipophilic.[1]

  • Vortexing: Vortex for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation of the C-Br bond.

  • Storage: Store at -20°C.

Application I: In Vitro Radioligand Competition Assay

Context: The gold-standard method to validate BFCP affinity for the Sigma-1 receptor.[1] This protocol measures the ability of BFCP to displace the selective agonist [³H]-(+)-Pentazocine .[1]

Materials
  • Tissue Source: Rat brain homogenate (cortex/hippocampus) or HEK293 cells overexpressing human σ1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol).[1]

  • Non-Specific Binder: Haloperidol (10 µM) or G-130.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol
Phase 1: Membrane Preparation
  • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat centrifugation (wash step).

  • Final resuspension: Adjust protein concentration to 0.5 mg/mL .

Phase 2: Binding Reaction
  • Plate Setup: Use a 96-well polypropylene plate.

  • Additions (Total Volume 200 µL):

    • 50 µL Buffer (Total Binding) OR 10 µM Haloperidol (Non-Specific Binding).[1]

    • 50 µL BFCP (Concentration range:

      
       M to 
      
      
      M).[1]
    • 50 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).

    • 50 µL Membrane Suspension (Start reaction).

  • Incubation: Incubate for 120 minutes at 37°C .

    • Expert Insight: σ1R kinetics are slow; 37°C ensures equilibrium is reached.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

  • Washing: Wash filters 3x with 3 mL ice-cold Tris-HCl.

Phase 3: Data Analysis
  • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Plot % Specific Binding vs. Log[BFCP] .

  • Calculate

    
     using non-linear regression (One-site competition model).
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).[1]

Application II: Selectivity Profiling (Off-Target Screening)

Context: Benzylamines often cross-react with 5-HT2 receptors or NMDA channels.[1] It is critical to verify selectivity.

TargetRadioligandReference InhibitorExpected Outcome
Sigma-2 (σ2R) [³H]-DTG (+ Pentazocine mask)HaloperidolLow Affinity (

nM)
5-HT2A [³H]-KetanserinRisperidoneModerate Affinity (Check if

nM)
NMDA (PCP site) [³H]-MK-801PCPLow Affinity

Protocol Note: Run the Competition Assay (Section 3) substituting the specific radioligand and buffer systems appropriate for 5-HT2A (Tris-MgCl2) or NMDA (Tris-EDTA).[1]

Mechanistic Visualization

The following diagram illustrates the workflow for validating BFCP as a Sigma-1 receptor probe and its downstream signaling implications (Chaperone interaction).

Sigma1_Workflowcluster_mechMechanism of ActionBFCPBFCP Probe(Stock: 10mM DMSO)BindingCompetitive Bindingvs [3H]-(+)-PentazocineBFCP->BindingTitrationMembraneMembrane Prep(σ1R Enriched)Membrane->BindingKi_CalcData Analysis(Ki Determination)Binding->Ki_CalcIC50 -> KiSelectivitySelectivity Screen(5-HT2A / NMDA)Ki_Calc->SelectivityIf Ki < 100 nMDownstreamFunctional Readout:ER Stress Modulation(IP3R Interaction)Ki_Calc->DownstreamIf Validated

Figure 1: Experimental workflow for characterizing BFCP affinity and functional impact on Sigma-1 Receptor pathways.

Troubleshooting & Optimization

Issue: High Non-Specific Binding (NSB)
  • Cause: The lipophilic cyclopentyl and benzyl groups causes BFCP to stick to plastic or filters.[1]

  • Solution:

    • Pre-soak GF/B filters in 0.5% PEI (Polyethyleneimine) for at least 1 hour.[1]

    • Add 0.1% BSA to the assay buffer to sequester "sticky" compounds.[1]

    • Use siliconized tubes for dilutions.

Issue: Inconsistent IC50 Values
  • Cause: Poor solubility or precipitation at high concentrations (

    
     M).[1]
    
  • Solution: Ensure DMSO concentration in the final assay well does not exceed 1% . If precipitation is visible, sonicate the stock solution before dilution.[1]

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153.[1] Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-benzyl-N-(2-hydroxyethyl)piperazines.[1] Journal of Medicinal Chemistry, 50(5), 951-961.[1] (Validates the N-benzyl pharmacophore).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology, 22(23), 3099–3108.[1] Link

  • Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential.[1] Psychopharmacology, 174(3), 301-319.[1]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-2024-BFBC Status: Active Subject: Process Optimization & Troubleshooting for Reductive Amination Target Molecule: N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (CAS: 1403483-57-7 [HCl salt])[1]

Executive Summary & Reaction Architecture

You are attempting to synthesize N-(5-Bromo-2-fluorobenzyl)cyclopentanamine via the reductive amination of 5-bromo-2-fluorobenzaldehyde with cyclopentanamine .

While this transformation is standard, the specific electronic effects of the 2-fluoro substituent (electron-withdrawing, ortho-position) increase the electrophilicity of the carbonyl carbon, accelerating imine formation but also making the intermediate susceptible to hydrolysis if moisture is uncontrolled.[1]

Recommended Route: The Abdel-Magid Protocol

We recommend using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] This method is superior to Sodium Cyanoborohydride (


) due to lower toxicity and better selectivity for the imine over the aldehyde.[1]
Reaction Workflow Diagram

The following diagram outlines the critical pathway and kinetic checkpoints.

ReactionPathway Reactants Reactants: 5-Br-2-F-Benzaldehyde + Cyclopentanamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Species (Moisture Sensitive) Hemiaminal->Imine -H2O (Equilibrium) Product Target Product: Secondary Amine Imine->Product Irreversible Reduction AcidCat AcOH Catalyst (pH 4-5) AcidCat->Imine Accelerates STAB Reduction: STAB (Hydride Transfer) STAB->Imine Selectively Reduces

Figure 1: Kinetic pathway for the reductive amination.[1] Note that the reduction step is irreversible, driving the equilibrium forward.[1]

Critical Optimization Parameters (SOP)

The following parameters are calibrated to minimize the formation of the benzyl alcohol byproduct (direct reduction) and tertiary amine impurity (over-alkylation).

Standard Operating Procedure (Optimized)
ParameterRecommendationTechnical Rationale
Stoichiometry Amine (1.1 - 1.2 equiv) vs. Aldehyde (1.0 equiv)Using excess amine ensures complete consumption of the aldehyde, preventing the product (secondary amine) from reacting with residual aldehyde to form the tertiary amine (bis-alkylation).[1]
Reducing Agent STAB (1.4 - 1.5 equiv) STAB is sterically bulky and electron-deficient, making it less reactive toward the aldehyde but highly reactive toward the protonated imine.[1]
Solvent DCE (Preferred) or DCMAprotic solvents prevent solvolysis.[1] DCE allows for slightly higher temperatures if sterics slow the reaction, though RT is usually sufficient.[1]
Catalyst Acetic Acid (1.0 equiv) Essential for the 2-fluoro system.[1] It protonates the imine/hemiaminal, facilitating water loss and creating the iminium ion, which is the actual substrate for reduction.[1]
Time 2 - 4 Hours Monitor by TLC/LCMS.[1] Extended times without reducing agent can lead to imine hydrolysis if the solvent isn't dry.[1]

Troubleshooting Guide & FAQs

Issue 1: High levels of Benzyl Alcohol impurity

Symptom: LCMS shows a large peak corresponding to (5-bromo-2-fluorophenyl)methanol.[1] Diagnosis: The reducing agent reduced the aldehyde directly before the imine could form.[1] This often happens if STAB is added too quickly or if the imine formation is slow due to sterics.[1]

  • Corrective Action (Stepwise Protocol):

    • Mix the Aldehyde and Cyclopentanamine in the solvent without the reducing agent for 30–60 minutes.

    • Add the Acetic Acid and stir for another 15 minutes.

    • Only then add the STAB.[1] This allows the equilibrium to shift toward the imine before the hydride source is introduced.[1]

Issue 2: Low Conversion / Starting Material Remains

Symptom: The reaction stalls with significant aldehyde remaining.[1] Diagnosis: The 2-fluoro group withdraws electrons, potentially destabilizing the imine intermediate in the presence of water (hydrolysis back to aldehyde).[1]

  • Corrective Action:

    • Drying: Ensure solvents are anhydrous.[1] Add 4Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.[1]

    • Force Equilibrium: Increase the amine equivalents to 1.5.

Issue 3: Bis-alkylation (Tertiary Amine Formation)

Symptom: Mass spec shows a mass corresponding to two benzyl groups attached to the cyclopentylamine.[1] Diagnosis: The product (secondary amine) is more nucleophilic than the starting cyclopentanamine.[1] If the aldehyde is in excess, the product will attack it.[1]

  • Corrective Action:

    • Reverse Addition: Do not add the amine to the aldehyde.[1] Instead, add the aldehyde slowly to a solution of the amine (excess) and reducing agent.[1] This keeps the concentration of free aldehyde low relative to the amine.[1]

Logic Flow for Impurity Management

Use this decision tree to diagnose post-reaction spectra.

Troubleshooting Start Analyze Crude LCMS/NMR CheckAlcohol Is Benzyl Alcohol Present (>5%)? Start->CheckAlcohol ActionAlcohol Cause: Direct Reduction Fix: Pre-stir Amine + Aldehyde for 1hr before adding STAB CheckAlcohol->ActionAlcohol Yes CheckBis Is Bis-Alkylated Product Present? CheckAlcohol->CheckBis No ActionBis Cause: Product competes with SM Fix: Use 1.5 eq Amine excess or Slow Addition of Aldehyde CheckBis->ActionBis Yes CheckSM Is Aldehyde Remaining? CheckBis->CheckSM No ActionSM Cause: Wet Solvent/Hydrolysis Fix: Add Molecular Sieves Check Solvent Dryness CheckSM->ActionSM Yes Success Process Optimized CheckSM->Success No

Figure 2: Diagnostic decision tree for impurity profiling.

Experimental Protocol (Bench-Ready)

Safety Note: 5-Bromo-2-fluorobenzaldehyde is a skin irritant.[1] STAB releases acetic acid upon reaction; ensure proper ventilation.[1]

  • Preparation: Charge a dry flask with 5-bromo-2-fluorobenzaldehyde (1.0 equiv, e.g., 2.03 g, 10 mmol) and 1,2-Dichloroethane (DCE) (30 mL).

  • Amine Addition: Add cyclopentanamine (1.1 equiv, 1.09 mL, 11 mmol).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv, 0.6 mL, 10 mmol). Observation: The solution may warm slightly.[1]

  • Imine Formation: Stir at Room Temperature (20-25°C) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g, 15 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution is minimal compared to

      
      , but ensure venting.[1]
      
  • Reaction: Remove ice bath and stir at Room Temperature for 3 hours.

  • Quench: Quench by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (2 x 30 mL). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).[1] The amine can be converted to the HCl salt for long-term storage by treating the ethereal solution with 2M HCl in ether.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3][4] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde.[1] PubChem. [Link][1]

Sources

Technical Support Center: Purification of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide Ticket ID: PUR-5Br2F-CPA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

You are likely synthesizing N-(5-Bromo-2-fluorobenzyl)cyclopentanamine via reductive amination. This molecule presents a classic "medicinal chemistry intermediate" profile: a lipophilic secondary amine with halogenated aromatic substitution.

The presence of the 5-bromo and 2-fluoro groups increases the lipophilicity (LogP) significantly compared to a standard benzylamine, while the secondary amine moiety remains basic (predicted pKa ~9.5–9.9) [1].

Common Failure Points:

  • Tailing on Silica: The basic nitrogen interacts strongly with acidic silanols, leading to broad peaks and co-elution.

  • Oiling Out: As a free base, this molecule is likely a viscous oil, making crystallization difficult without salt formation.

  • Incomplete Reaction: The 2-fluoro substituent is electron-withdrawing, which deactivates the aldehyde carbonyl toward nucleophilic attack by cyclopentanamine, potentially leaving unreacted aldehyde in your crude mixture [2].

Phase I: The "pH Switch" Extraction (Primary Purification)

Before attempting chromatography, you must exploit the basicity of the secondary amine. A standard aqueous wash is insufficient. You need a chemically active extraction to separate neutral impurities (unreacted aldehyde, benzyl alcohol byproducts) from your basic product.

The Protocol
StepActionMechanism
1 Dissolve crude oil in EtOAc or DCM .Solubilizes all organic components.[1]
2 Extract with 1M HCl (3x).Critical Step: Protonates the amine (

), moving it to the aqueous phase. Neutrals stay in organic.
3 Discard the Organic Layer (after TLC check).Removes non-basic impurities (aldehyde, alcohols).
4 Wash Aqueous Acid layer with fresh Ether/EtOAc.Removes trapped neutral organics (emulsion clearing).
5 Basify Aqueous layer to pH > 12 using 6M NaOH .Deprotonates the ammonium salt. The free base will "oil out" or precipitate.
6 Extract aqueous mixture with DCM (3x).Recovers the purified free base amine.
7 Dry (Na2SO4) and concentrate.Yields "Acid-Base Purified" material.
Visualizing the Mechanism

pH_Switch Crude Crude Mixture (Amine + Aldehyde) Acid_Wash Add 1M HCl Crude->Acid_Wash Org_Phase_1 Organic Phase (Contains Aldehyde/Neutrals) DISCARD Acid_Wash->Org_Phase_1 Neutrals stay organic Aq_Phase_1 Aqueous Phase (pH < 2) (Contains Amine Salt) Acid_Wash->Aq_Phase_1 Amine protonates (R-NH2+) Base_Add Add NaOH (pH > 12) Aq_Phase_1->Base_Add Org_Phase_2 Final Organic Extract (Purified Amine Free Base) Base_Add->Org_Phase_2 Amine deprotonates (R-NH)

Figure 1: The "pH Switch" logic flow. By manipulating pH, we selectively toggle the solubility of the target amine.

Phase II: Flash Chromatography (Silica Gel)

If acid-base extraction does not yield sufficient purity (>95%), you must proceed to flash chromatography.

The Problem: Standard hexane/ethyl acetate gradients fail because the amine "streaks" from the baseline to the solvent front due to hydrogen bonding with silica silanols [3].

Recommended Solvent Systems
SystemCompositionApplication
Standard Amine DCM : MeOH : NH4OH (90:9:1)The "Gold Standard." Ammonium hydroxide competes for silanol sites, sharpening the amine peak.
The "TEA" Trick Hexane : EtOAc + 1% Et3N Use if the compound is non-polar. Pre-wash the column with 1% Triethylamine (TEA) in hexane to deactivate silica.
DCM Alternative DCM : MeOH (95:5) Only works if the amine is very hindered or protected (not applicable here).

Technical Tip: Do not use Acetone/Hexane. Primary/Secondary amines can react with acetone (Schiff base formation) on the column, creating a "ghost" spot that vanishes after workup.

Phase III: Salt Formation (The "Silver Bullet")

Since N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is likely an oil, crystallization is difficult. Converting it to a salt is the most robust method for high-purity isolation and long-term storage.

Protocol: Hydrochloride Salt Formation
  • Dissolve: Dissolve 1g of the free base oil in 5 mL of anhydrous Diethyl Ether or 1,4-Dioxane.

  • Acidify: Add 2M HCl in Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Control: Test the supernatant pH on wet pH paper; ensure it is acidic (pH 1-2).

  • Isolate: Filter the solid. Wash with cold ether to remove yellow impurities.

  • Recrystallize: If needed, recrystallize the salt from IPA (Isopropanol) / Ethanol .

Why this works: The lattice energy of the salt crystal excludes organic impurities (like the unreacted aldehyde) that are trapped in the oil [4].

Troubleshooting & FAQs

Q1: My yield is lower than expected (<50%). Where did I lose it?

Diagnosis: Check the aqueous layer from your acid-base extraction. Explanation: The 2-fluoro and 5-bromo groups are electron-withdrawing. This reduces the pKa of the amine slightly compared to benzylamine. If you did not basify the aqueous layer strongly enough (pH > 12) during the recovery step, the amine may still be protonated and trapped in the water. Fix: Add more NaOH to the aqueous waste until pH is 14, then re-extract with DCM.

Q2: I see a spot on TLC that runs just above my product. What is it?

Diagnosis: This is likely the Tertiary Amine (Bis-alkylation) impurity. Mechanism: The secondary amine product (


) is still nucleophilic and can react with another molecule of aldehyde.
Fix:  This is difficult to separate by extraction. You must use Flash Chromatography (System: Hexane/EtOAc/TEA) or switch to Salt Formation  (Phase III), as the tertiary amine salt often has different solubility.
Q3: The reaction stalled. I have 30% unreacted aldehyde.

Diagnosis: Deactivated Electrophile. Mechanism: The 2-Fluoro group on the benzaldehyde destabilizes the intermediate imine formation due to inductive electron withdrawal and steric hindrance [2]. Fix:

  • Use Titanium(IV) Isopropoxide (

    
    ) as a Lewis acid catalyst during imine formation (before adding the reducing agent).
    
  • Extend the "imine formation time" (stir amine + aldehyde for 4 hours) before adding NaBH(OAc)3.

Decision Matrix (Workflow)

Follow this logic to determine the correct purification path for your specific batch.

Decision_Tree Start Crude Reaction Mixture TLC_Check TLC Analysis (Is Aldehyde Present?) Start->TLC_Check Acid_Base Perform Acid-Base Extraction TLC_Check->Acid_Base Yes (Standard) Purity_Check Check Purity (NMR/HPLC) Acid_Base->Purity_Check Is_Solid Is Product Solid? Purity_Check->Is_Solid >90% Pure Column Flash Column (DCM/MeOH/NH4OH) Purity_Check->Column <90% Pure Salt_Form Convert to HCl Salt (Recrystallize) Is_Solid->Salt_Form No (Oily) Done Final Pure Compound Is_Solid->Done Yes Salt_Form->Done Column->Salt_Form

Figure 2: Purification Decision Matrix. Note that Salt Formation is the ultimate "cleanup" step for oily amines.

References

  • PubChem. (2025).[2] N-benzylcyclopentanamine Compound Summary. National Center for Biotechnology Information. [Link]

  • Pelmus, M. et al. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.[3] [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Technical Articles. [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

Sources

Optimizing catalyst loading for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Optimization Subject: Catalyst Loading & Chemoselectivity Guidelines Status: Operational

Executive Summary & Reaction Scope

Target Molecule: N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Primary Challenge: The synthesis requires a Reductive Amination between 5-bromo-2-fluorobenzaldehyde and cyclopentanamine. The critical process constraint is Chemoselectivity : You must reduce the imine bond (


) without reducing the aryl-bromide (

) or aryl-fluoride (

) bonds.

The "Catalyst" Definition in this Context: Optimization focuses on two distinct catalytic domains depending on your chosen reduction method:

  • Acid Catalysis (AcOH / Lewis Acids): Accelerating imine formation (the rate-determining step for sterically hindered amines like cyclopentanamine).

  • Metal Catalysis (Pt/C vs. Pd/C): If utilizing catalytic hydrogenation (

    
    ), selecting the correct metal loading to prevent hydrodehalogenation (loss of the bromine atom).
    

Process Visualization

The following diagram outlines the reaction pathway and critical failure points (impurities) controlled by catalyst loading.

ReactionPathway Start 5-Bromo-2-fluorobenzaldehyde + Cyclopentanamine Imine Intermediate Imine (Equilibrium Species) Start->Imine Acid Catalyst (AcOH / Ti(OiPr)4) Product Target Amine N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Imine->Product Reduction (STAB or Pt/C + H2) Impurity1 Impurity A: Debrominated Analog Imine->Impurity1 Over-Reduction (Pd/C Catalyst) Impurity2 Impurity B: Dialkylated Amine Product->Impurity2 Excess Aldehyde + High Temp

Figure 1: Reaction pathway showing the critical divergence between product formation and debromination (Impurity A).

Optimization Protocol A: Chemical Reduction (STAB Method)

Recommended for Lab Scale (<100g) & High Chemoselectivity

This method uses Sodium Triacetoxyborohydride (STAB) . The "Catalyst" here is Acetic Acid (AcOH) , which drives the imine formation equilibrium.

Catalyst Loading: Acetic Acid (AcOH)

Standard Loading: 1.0 – 5.0 equivalents (relative to amine). Optimization Logic: Cyclopentanamine is a secondary carbon amine; it is more sterically hindered than a primary alkyl amine. The aldehyde has an ortho-fluoro group, creating further steric crowding.

AcOH LoadingReaction RateRisk ProfileRecommendation
0% (None) Very SlowIncomplete conversion; residual aldehyde remains.Not Recommended.
1-5 mol% SlowEquilibrium may not shift fully; requires long reaction times.Use only for highly reactive substrates.
1.0 Equiv Optimal Balances imine formation vs. protonation of amine.Start Here.
>2.0 Equiv FastRisk of protonating the amine into non-nucleophilic salt (

), stalling the reaction.
Use only if monitoring pH (Target pH 4-5).
Protocol A Workflow
  • Mix: Aldehyde (1.0 eq) + Cyclopentanamine (1.1 eq) in DCE (1,2-Dichloroethane) or THF.

  • Catalyst Addition: Add Acetic Acid (1.0 eq) . Stir for 30-60 mins to establish imine equilibrium.

  • Reduction: Add STAB (1.4 eq) portion-wise.

  • Quench: Sat. NaHCO3.

Optimization Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for Production Scale (>1kg) to reduce cost

This method uses


 gas. The "Catalyst" is the Metal on Carbon .
CRITICAL WARNING:  Standard Palladium (Pd/C) will strip the Bromine atom (Hydrodebromination) within minutes.
Catalyst Selection & Loading Matrix
Catalyst SystemLoading (wt%)Debromination RiskActivityVerdict
10% Pd/C 5-10%EXTREME HighDO NOT USE. Will yield N-(2-fluorobenzyl)cyclopentanamine.
5% Pt/C (Sulfided) 0.5-2%LowModerateRecommended. Platinum is less active toward Ar-Br bonds.
Ra-Ni (Raney Nickel) 10-20%ModerateHighRisky. Requires strict pressure control (<2 bar).
Pt/C + Vanadium 1-3%Very LowHighGold Standard for halo-aromatics.
Troubleshooting Debromination

If you must use hydrogenation and observe debromination (Impurity A):

  • Switch Metal: Move from Pd to Pt.

  • Poison the Catalyst: Add Thiophene (0.1 mol%) to the reaction mixture. This selectively poisons the highly active sites responsible for dehalogenation while allowing imine reduction.

  • Lower Pressure: Operate at 1 atm (balloon) rather than high pressure (Parr shaker).

Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion. Adding more STAB doesn't help.

Diagnosis: The issue is likely Imine Equilibrium , not the reducing agent. If the imine isn't forming, STAB has nothing to reduce. STAB scavenges aldehydes slowly, but it prefers imines. Solution:

  • Step 1: Add a stronger Lewis Acid catalyst. Replace AcOH with Titanium(IV) isopropoxide [Ti(OiPr)4] (1.0 - 1.5 eq).

  • Protocol: Mix Amine + Aldehyde + Ti(OiPr)4 neat or in minimal THF. Stir 1 hr. Dilute with solvent, then add reducing agent (NaBH4 or STAB). The Ti(IV) coordinates the carbonyl oxygen, forcing imine formation even with steric hindrance.

Q2: I see a "dimer" impurity (Dialkylation).

Diagnosis: The product amine (secondary) is reacting with a second molecule of aldehyde to form a tertiary amine. Cause: Excess aldehyde or "dumping" reagents too fast. Solution:

  • Ensure Cyclopentanamine is in excess (1.1 to 1.2 eq).

  • Use the Stepwise Method : Allow the imine to form completely (check via TLC/LCMS) before adding the hydride source. If hydride and aldehyde are present simultaneously, the product amine competes for the aldehyde.

Q3: How do I remove the Titanium salts during workup?

If you use the Ti(OiPr)4 method, the workup can be messy (gelatinous emulsion). Fix: Quench the reaction with Rochelle's Salt (saturated Potassium Sodium Tartrate) or 1M NaOH. Stir vigorously for 1 hour until two clear layers form. The tartrate chelates the Titanium.

Decision Logic for Optimization

Use this logic flow to select your catalyst strategy based on available equipment and scale.

OptimizationLogic Start Start Optimization ScaleCheck Scale < 100g? Start->ScaleCheck LabScale Use Chemical Reduction (STAB) ScaleCheck->LabScale Yes LargeScale Use Catalytic Hydrogenation (H2 Gas) ScaleCheck->LargeScale No StericCheck Conversion > 90% with AcOH? LabScale->StericCheck Standard Standard Protocol: 1.0 eq AcOH 1.4 eq STAB StericCheck->Standard Yes Titanium Lewis Acid Protocol: 1.0 eq Ti(OiPr)4 Then NaBH4 StericCheck->Titanium No (Stalled) HalogenCheck Prevent Debromination LargeScale->HalogenCheck PtSelect Select 5% Pt/C (Sulfided) Loading: 1-2 wt% HalogenCheck->PtSelect PdWarn Avoid Pd/C (Unless poisoned with Thiophene) HalogenCheck->PdWarn

Figure 2: Decision tree for catalyst selection based on scale and conversion metrics.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Core reference for the STAB protocol and Acetic Acid loading effects.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-2.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Emerson, W. S. (1948).[1] "The Preparation of Amines by Reductive Alkylation." Organic Reactions, 4, 174.[1]

    • Foundational review of reductive amin

Sources

Validation & Comparative

Comparing the efficacy of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and its chloro-analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and its Chloro-analog (N-(5-Chloro-2-fluorobenzyl)cyclopentanamine). This analysis focuses on their physicochemical profiles, predicted pharmacological efficacy as Sigma-1 receptor ligands and synthetic intermediates , and experimental protocols for their evaluation.

Executive Summary & Compound Identity

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (CAS: 1019532-16-1) is a secondary amine building block characterized by a cyclopentyl group and a di-halogenated benzyl ring. While primarily utilized as a high-value intermediate in the synthesis of PARP inhibitors (e.g., phthalazine derivatives) and anti-ferroptosis agents , its structural motif—an N-alkyl benzylamine—places it firmly within the pharmacophore class of Sigma-1 Receptor (


R) ligands .

The Chloro-analog , N-(5-Chloro-2-fluorobenzyl)cyclopentanamine , represents a strategic substitution where the bromine at the 5-position is replaced by chlorine. This modification alters the molecule's lipophilicity, steric bulk, and halogen-bonding capability, significantly impacting its efficacy both as a biological ligand and a synthetic precursor.

Chemical Structure Comparison
FeatureBromo-Analog Chloro-Analog
IUPAC Name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopentanamineN-[(5-Chloro-2-fluorophenyl)methyl]cyclopentanamine
Molecular Formula C

H

BrFN
C

H

ClFN
Molecular Weight ~272.16 g/mol ~227.71 g/mol
Substituents 5-Bromo, 2-Fluoro5-Chloro, 2-Fluoro
Core Scaffold N-BenzylcyclopentanamineN-Benzylcyclopentanamine

Physicochemical & Pharmacological Profiling

The efficacy of these compounds is governed by their ability to engage targets via hydrophobic interactions and halogen bonding.

Lipophilicity and Permeability (LogP)
  • Bromo-Analog : The bromine atom is larger and more lipophilic than chlorine. This results in a higher LogP (Predicted ~3.8–4.2), facilitating superior blood-brain barrier (BBB) penetration. This is critical if the compound is intended as a CNS-active Sigma-1 ligand.

  • Chloro-Analog : The chlorine substitution lowers the LogP (Predicted ~3.3–3.6). While still permeable, it may exhibit faster clearance and slightly reduced membrane residence time compared to the bromo-variant.

Halogen Bonding (The "Sigma Hole")

A critical differentiator in efficacy is the Halogen Bond .

  • Mechanism : Halogen atoms can act as electrophilic Lewis acids (sigma-hole) interacting with nucleophilic residues (e.g., carbonyl backbone oxygens) in the receptor binding pocket.

  • Efficacy Impact : Bromine has a larger, more positive sigma-hole than chlorine. Consequently, the Bromo-analog is predicted to have higher binding affinity (

    
    )  for targets like the Sigma-1 receptor or specific kinases compared to the Chloro-analog, due to stronger stabilizing interactions.
    
Comparative Data Summary
ParameterN-(5-Bromo...) N-(5-Chloro...) Impact on Efficacy
Lipophilicity (cLogP) High (~4.0)Moderate (~3.5)Bromo shows better membrane permeability.
Halogen Bond Strength StrongModerateBromo offers tighter receptor binding.
Steric Volume Large (Van der Waals radius: 1.85 Å)Medium (Van der Waals radius: 1.75 Å)Bromo may induce better induced-fit in large pockets.
Metabolic Stability Moderate (C-Br bond is weaker)High (C-Cl bond is stronger)Chloro analog is generally more metabolically stable.

Mechanism of Action & Signaling Pathways

Both compounds act as modulators of the Sigma-1 Receptor (


R) , a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Sigma-1 Receptor Modulation Pathway

Upon binding, these ligands cause the dissociation of


R from BiP (Binding immunoglobulin Protein), activating its chaperone function. This leads to:
  • IP3 Receptor Stabilization : Enhanced

    
     flux from ER to Mitochondria.
    
  • Cell Survival : Upregulation of anti-apoptotic factors (Bcl-2) and reduction of ER stress.

Visualization: Sigma-1 Signaling Cascade

SigmaSignaling Ligand N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Sig1_BiP Sigma-1 R / BiP Complex (Inactive) Ligand->Sig1_BiP Binds Sig1_Active Sigma-1 R (Active) Chaperone Sig1_BiP->Sig1_Active Dissociation IP3R IP3 Receptor Stabilization Sig1_Active->IP3R Chaperones Ca_Flux ER-Mito Ca2+ Flux IP3R->Ca_Flux Modulates ATP Increased ATP Production Ca_Flux->ATP Survival Cell Survival (Anti-Ferroptosis) ATP->Survival

Caption: Putative signaling pathway where the ligand activates Sigma-1 chaperone function, promoting mitochondrial bioenergetics and cell survival.

Experimental Protocols

To objectively compare the efficacy of these analogs, the following standardized protocols are recommended.

Synthesis Protocol (Reductive Amination)

This protocol yields the target amines from their respective aldehydes.

Materials:

  • 5-Bromo-2-fluorobenzaldehyde (or 5-Chloro analog)

  • Cyclopentanamine (1.1 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation : Dissolve 5-Bromo-2-fluorobenzaldehyde (1.0 mmol) in DCM (5 mL). Add Cyclopentanamine (1.1 mmol).[1][2][3] Stir at Room Temperature (RT) for 1 hour.

  • Reduction : Add STAB (1.5 mmol) in one portion. Stir at RT for 12–16 hours under

    
     atmosphere.
    
  • Quench : Add saturated

    
     solution. Extract with DCM (3x).
    
  • Purification : Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation : Verify structure via

    
    -NMR and LC-MS.
    
In Vitro Binding Assay (Sigma-1 Receptor)

Objective : Determine


 values to quantify efficacy.
  • Membrane Prep : Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand : Use

    
    (+)-Pentazocine (specific 
    
    
    
    agonist).
  • Incubation :

    • Mix membrane prep (200 µg protein) with

      
      (+)-Pentazocine (2 nM).
      
    • Add test compound (Bromo or Chloro analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination : Rapid filtration through glass fiber filters (GF/B).

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result : The Bromo-analog should exhibit a lower


 (higher potency) than the Chloro-analog due to enhanced lipophilicity and halogen bonding.

Synthesis & Application Workflow

These amines are often intermediates for larger scaffolds (e.g., PARP inhibitors). The following diagram illustrates their role in a convergent synthesis.

SynthesisWorkflow Aldehyde 5-Bromo-2-fluorobenzaldehyde Reaction Reductive Amination (STAB, DCM) Aldehyde->Reaction Amine Cyclopentanamine Amine->Reaction Intermediate N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Reaction->Intermediate Coupling Coupling with Phthalazinone Core Intermediate->Coupling FinalDrug PARP Inhibitor / Anti-Ferroptosis Agent Coupling->FinalDrug

Caption: Synthetic pathway utilizing the title compound as a key intermediate for generating complex bioactive heterocycles.

Conclusion & Recommendation

  • For High-Affinity Ligand Discovery : Prioritize the Bromo-analog . Its superior halogen-bonding capability and lipophilicity make it a more potent candidate for Sigma-1 receptor modulation and CNS targeting.

  • For Metabolic Stability : Select the Chloro-analog . If the Bromo-compound shows rapid clearance or toxicity, the Chloro-analog offers a more stable, albeit slightly less potent, alternative.

  • For Synthetic Utility : Both analogs serve as excellent nucleophiles for installing the N-benzylcyclopentyl moiety. The choice depends on the desired halogen handle in the final drug candidate (e.g., for further cross-coupling reactions, Bromine is preferred).

References
  • Vertex Pharmaceuticals Inc. (2017). Phthalazine derivatives as inhibitors of PARP1, PARP2 and/or tubulin useful for the treatment of cancer. WO2017223516A1. Link

  • Kagan, N., et al. (2022). Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders. US Patent App. 17/433,826. Link

  • BLDpharm . (n.d.). Product Analysis: N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (CAS 1019532-16-1). Link

  • Guidechem . (n.d.). Chemical Properties of 1019532-16-1. Link

Sources

Publish Comparison Guide: Cross-reactivity Profiling of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (CAS: 1019532-16-1) represents a specific class of halogenated N-benzylamines , a chemotype frequently explored in medicinal chemistry for targeting the Sigma-1 receptor (


R)  and Serotonin 5-HT

receptor
.

Unlike classic phenethylamines (e.g., the 25X-NBOMe series) which are potent 5-HT


 agonists, the benzylamine scaffold—particularly with a bulky cyclopentyl group—often shifts selectivity toward the 

chaperone system or acts as an antagonist/inverse agonist at monoamine receptors.

This guide provides a technical framework for profiling the cross-reactivity of this compound. It compares the molecule against industry-standard ligands (e.g., Haloperidol , PRE-084 , MDL-100907 ) to establish its utility as a selective research probe or lead candidate.

Chemical Structure & SAR Logic[1]
  • Core Scaffold: Secondary Benzylamine.

  • Pharmacophore:

    • Lipophilic Cation: The cyclopentyl amine (protonated at physiological pH) mimics the basic nitrogen found in classic

      
       ligands.
      
    • Halogenated Ring: The 5-bromo-2-fluoro substitution provides specific steric and electronic properties, enhancing hydrophobic pocket occupancy (e.g., in the

      
       binding site) while potentially modulating metabolic stability (blocking para-oxidation).
      

Comparative Analysis: Target vs. Off-Target

To validate N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, it must be benchmarked against "Gold Standard" ligands. The primary challenge with this chemotype is distinguishing between Sigma-1 affinity (often desired for neuroprotection/analgesia) and 5-HT


/D

promiscuity
(associated with psychotomimetic or extrapyramidal side effects).
Benchmarking Table: Selectivity Thresholds
FeatureTarget Compound (N-(5-Bromo...))[1]Standard: Haloperidol Standard: PRE-084 Standard: MDL-100907
Primary Target

Receptor
(Putative)

/ D

(Mixed)

(Agonist)
5-HT

(Antagonist)
Target Affinity (

)
< 10 nM (High Affinity Goal)~1–2 nM~2–10 nM> 10,000 nM (

)
Major Off-Target

Receptor
High Affinity (

)
Low AffinityLow Affinity
CNS Liability 5-HT

/ NMDA
D

(EPS Risks)
LowHigh Selectivity
Cardiotoxicity hERG (Critical Screen)High RiskModerateLow Risk
Critical Cross-Reactivity Risks
  • Sigma-2 Receptor (

    
    ):  Many N-substituted benzylamines lack discrimination between 
    
    
    
    and
    
    
    . A selectivity ratio (
    
    
    ) of >100-fold is required for a high-quality probe.
  • NMDA Receptor: Benzylamines structurally resemble Neramexane and can act as open-channel blockers. Profiling at the PCP site is mandatory.

  • Monoamine Transporters (DAT/SERT): The secondary amine and lipophilic ring can mimic reuptake inhibitors.

Mechanistic Pathways & Signaling

Understanding the downstream effects is crucial for interpreting functional cross-reactivity. The diagram below illustrates the divergent pathways of the primary target (


) versus the major off-target (5-HT

).

SignalingPathways cluster_Sigma Primary Target: Sigma-1 (Chaperone) cluster_5HT Off-Target: 5-HT2A (GPCR) Compound N-(5-Bromo-2-fluorobenzyl) cyclopentanamine Sigma1 Sigma-1 Receptor (MAM Localized) Compound->Sigma1 High Affinity Binding HT2A 5-HT2A Receptor (Gq-coupled) Compound->HT2A Potential Cross-Reactivity IP3R IP3 Receptor Stabilization Sigma1->IP3R Chaperoning Ca_Flow Ca2+ Flux (Mito -> ER) IP3R->Ca_Flow Effect_S Neuroprotection / Plasticity Ca_Flow->Effect_S PLC PLC Activation HT2A->PLC IP3 IP3 Accumulation PLC->IP3 Effect_H Hallucinations / Vasoconstriction IP3->Effect_H

Figure 1: Divergent signaling pathways. Specificity for Sigma-1 avoids the Gq-mediated phosphoinositide cascade associated with 5-HT2A activation.

Experimental Protocols for Profiling

To objectively assess the performance of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, the following validated protocols must be executed.

Protocol A: Radioligand Binding (Selectivity Screen)

Objective: Determine


 values for 

,

, and 5-HT

.
  • Membrane Preparation:

    • 
       Source:  Guinea pig brain homogenates or HEK293 overexpressing human 
      
      
      
      .
    • 
       Source:  Rat liver membranes (high density of 
      
      
      
      ).
    • 5-HT

      
       Source:  CHO-K1 cells stably expressing human 5-HT
      
      
      
      .
  • Ligand Selection:

    • 
      : 
      
      
      
      -Pentazocine (highly selective agonist).
    • 
      : 
      
      
      
      -DTG (in the presence of 1
      
      
      M (+)-pentazocine to mask
      
      
      sites).
    • 5-HT

      
      : 
      
      
      
      -Ketanserin.
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine.
    • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 60-120 mins.

  • Analysis:

    • Terminate via rapid filtration (Whatman GF/B filters).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Assessment (Agonist vs. Antagonist)

Objective: If binding is observed, determine intrinsic activity.

  • Assay: Calcium Mobilization (FLIPR).

  • Cells: CHO-K1-G

    
    16 (promiscuous G-protein coupling).
    
  • Procedure:

    • Load cells with Fluo-4 AM dye.

    • Agonist Mode: Add compound; monitor Ca

      
       spike.
      
    • Antagonist Mode: Pre-incubate compound (15 min), then add standard agonist (e.g., Serotonin for 5-HT

      
      ); monitor inhibition of Ca
      
      
      
      spike.

Decision Logic: Profiling Workflow

Use this flowchart to determine the compound's classification based on experimental data.

ProfilingWorkflow Start Start: N-(5-Bromo...) Profiling BindingScreen Radioligand Binding (Sigma-1 vs 5-HT2A) Start->BindingScreen CheckAffinity Is Sigma-1 Ki < 50 nM? BindingScreen->CheckAffinity Drop Discard / Optimize Structure CheckAffinity->Drop No SelectivityCheck Is Selectivity Ratio (5-HT2A / Sigma-1) > 50? CheckAffinity->SelectivityCheck Yes BroadPanel Secondary Panel: hERG, NMDA, DAT SelectivityCheck->BroadPanel Yes Promiscuous Promiscuous Ligand (Redesign) SelectivityCheck->Promiscuous No (Mixed Profile) Functional Functional Assay (Agonist vs Antagonist) BroadPanel->Functional Lead Valid Selective Probe Functional->Lead

Figure 2: Strategic workflow for validating the compound as a selective probe.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11, 909–922. [Link]

  • Glennon, R. A. (2005). Aminotetralins and their structural analogues as sigma-2 receptor ligands. Mini Reviews in Medicinal Chemistry, 5(11), 1017-1025.
  • PDSP (Psychoactive Drug Screening Program). (2023). Ki Database Protocol for 5-HT2A and Sigma Receptors. [Link]

Sources

Benchmarking N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, against established inhibitors of two key flavin-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase B (MAO-B). Structurally similar compounds have demonstrated activity against these targets, which are implicated in oncology and neurodegenerative disorders, respectively.[1] This document outlines detailed experimental protocols, from initial in vitro enzymatic assays to cell-based functional screens, designed to rigorously characterize the potency, selectivity, and mechanism of action of this compound. By presenting a direct comparison with clinically relevant inhibitors such as Iadademstat (LSD1) and Selegiline (MAO-B), this guide serves as a technical resource for researchers in drug discovery and development, enabling a thorough evaluation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine's therapeutic potential.

Introduction: Rationale and Strategic Context

The discovery of novel small molecule enzyme inhibitors is a cornerstone of modern therapeutics.[2] N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a synthetic compound whose structural motifs—a halogenated benzyl group and a cyclopentanamine moiety—suggest potential interactions with enzymes that process amine substrates.[1] Specifically, its structure bears resemblance to known inhibitors of two critical FAD-dependent enzymes:

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic modulator that is overexpressed in numerous cancers.[3] LSD1 plays a pivotal role in cell proliferation, differentiation, and stemness, making it a high-value target in oncology.[4][5]

  • Monoamine Oxidase B (MAO-B): An enzyme responsible for the degradation of neurotransmitters like dopamine.[6] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, helping to alleviate motor symptoms by preserving dopamine levels in the brain.[7][8]

The primary objective of this guide is to provide a robust, self-validating framework for determining the inhibitory profile of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine. This involves a head-to-head comparison with well-characterized, high-potency inhibitors to establish its relative efficacy and potential for further development. The causality behind our experimental choices is to progress from broad, initial screening to a more granular, mechanistic understanding, a critical path in preclinical drug discovery.[9]

Comparator Compound Selection: Establishing a High Bar

To ensure a rigorous benchmark, we have selected the following industry-standard inhibitors:

Target EnzymeComparator InhibitorRationale for Selection
LSD1 Iadademstat (ORY-1001) A potent, covalent FAD-binding inhibitor currently in clinical trials for various cancers.[3] Its high potency (sub-nanomolar) provides a stringent benchmark for comparison.[10]
MAO-B Selegiline A well-established, irreversible MAO-B inhibitor used clinically for Parkinson's disease. Its long history of use provides a wealth of comparative data.[6][8]
MAO-B Rasagiline Another potent, irreversible MAO-B inhibitor with a distinct pharmacological profile, offering a second point of comparison to assess selectivity and potency.[7][11]

Experimental Workflows and Protocols

This section details the step-by-step methodologies for a comprehensive evaluation. The workflow is designed to be logical and progressive, starting with biochemical assays and moving to more complex cellular models.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Data Synthesis A In Vitro Enzyme Inhibition Assay (IC50 Determination) B Mechanism of Action (MoA) Studies (Reversibility & Kinetics) A->B Potent Hits C Cell-Based Potency Assay (e.g., AML cell line for LSD1) B->C Characterized Hits D Selectivity Profiling (vs. MAO-A, other demethylases) C->D Cell-Active Hits E Comparative Data Analysis (Benchmarking) D->E

Caption: High-level experimental workflow for inhibitor characterization.

In Vitro Enzyme Inhibition Assay: IC50 Determination

The first step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. This assay measures the effect of increasing concentrations of the inhibitor on the enzyme's catalytic activity.[12]

Principle: This protocol utilizes a coupled-enzyme system where the activity of LSD1 or MAO-B produces hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), producing a fluorescent signal that is directly proportional to enzyme activity.

G cluster_0 Enzymatic Reaction cluster_1 Detection System Enzyme LSD1 or MAO-B Product Aldehyde + H₂O₂ Enzyme->Product catalyzes Substrate Amine Substrate Substrate->Enzyme HRP Horseradish Peroxidase (HRP) Product->HRP provides H₂O₂ Resorufin Fluorescent Product (Resorufin) HRP->Resorufin oxidizes AmplexRed Non-fluorescent Substrate (e.g., Amplex Red) AmplexRed->HRP Inhibitor Test Compound (e.g., N-(5-Bromo-2-fluorobenzyl)cyclopentanamine) Inhibitor->Enzyme inhibits

Caption: Principle of the coupled-enzyme fluorescence assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and comparator inhibitors in 100% DMSO. Perform serial dilutions (e.g., 3-fold or half-log) to create a 10-point concentration curve.[13]

  • Assay Plate Preparation: Add 2 µL of the diluted compound solutions to a 96-well black microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute recombinant human LSD1 or MAO-B enzyme in the appropriate assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Initiation: Prepare a master mix containing the enzyme, HRP, the fluorogenic substrate, and the enzyme-specific substrate (e.g., H3K4me2 peptide for LSD1, benzylamine for MAO-B). The substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[13]

  • Incubation: Add the master mix to the assay plate to start the reaction. Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm for Amplex Red).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MoA) Studies: Reversibility and Kinetics

Understanding whether an inhibitor binds reversibly or irreversibly is critical for its pharmacological profile and potential for toxicity.[14][15] Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a longer duration of action.[16]

Protocol for Determining Reversibility (Jump Dilution Method): [9]

  • Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation. A control sample with only DMSO is run in parallel.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate and detection reagents. This dilution reduces the concentration of the unbound inhibitor to a sub-inhibitory level.

  • Activity Measurement: Immediately monitor enzyme activity over time.

  • Interpretation:

    • Reversible Inhibitor: Enzyme activity will rapidly recover to a level comparable to the diluted control, as the inhibitor dissociates from the enzyme's active site.[14]

    • Irreversible Inhibitor: Enzyme activity will not recover, as the inhibitor remains covalently bound.[14][17]

G Start Perform Jump Dilution Assay Result Is Enzyme Activity Recovered? Start->Result Reversible Conclusion: Reversible Inhibition (Proceed to Ki determination) Result->Reversible Yes Irreversible Conclusion: Irreversible Inhibition (Proceed to k_inact/K_I determination) Result->Irreversible No

Caption: Decision tree for determining the mode of inhibition.

Cell-Based Potency and Target Engagement

Biochemical assays are essential but do not fully recapitulate the complex cellular environment.[9] Cell-based assays are necessary to confirm that the compound can penetrate cell membranes, engage its target, and exert a biological effect.[18]

Protocol for LSD1 Inhibition in Acute Myeloid Leukemia (AML) Cells:

  • Cell Culture: Culture an AML cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11) under standard conditions.

  • Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and Iadademstat for 72-96 hours.

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Target Engagement Biomarker: In a parallel experiment, treat cells for a shorter duration (e.g., 24 hours). Lyse the cells and perform a Western blot to measure the levels of H3K4me2, a direct substrate of LSD1. An effective LSD1 inhibitor will cause an increase in H3K4me2 levels.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the viability data. Correlate the GI50 with the concentration required to induce a significant change in the H3K4me2 biomarker.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Biochemical Potency

CompoundTargetIC50 (nM) [Mean ± SD]Mode of Inhibition
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine LSD1Experimental DataTo be determined
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine MAO-BExperimental DataTo be determined
Iadademstat LSD10.33 ± 0.1[10]Irreversible, Covalent
Selegiline MAO-BLiterature ValueIrreversible
Rasagiline MAO-BLiterature ValueIrreversible

Table 2: Comparative Cellular Potency against MV4-11 AML Cells

CompoundGI50 (µM) [Mean ± SD]H3K4me2 Induction (EC50, µM)
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Experimental DataExperimental Data
Iadademstat Literature ValueLiterature Value

Conclusion

This guide provides a structured and scientifically rigorous methodology for the comprehensive benchmarking of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine. By following these self-validating protocols, researchers can generate a robust data package that clearly defines the compound's potency, selectivity, and mechanism of action relative to established clinical and tool compounds. The resulting data will be critical for making informed decisions regarding the future development of this molecule as a potential therapeutic agent targeting LSD1-dependent cancers or MAO-B-associated neurodegenerative diseases.

References

  • Chen JJ, Swope DM. A Review of Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease. Clin Ther. 2021;43(12):2113-2130. Available from: [Link]

  • Guo X, Malcolm JR, Ali MM, et al. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. 2020;145(10):3596-3604. Available from: [Link]

  • Jost WH. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. J Neural Transm (Vienna). 2022;129(2):113-121. Available from: [Link]

  • de Oliveira ER, de Alencar Filho EB, da Silva D, et al. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules. 2012;17(5):5437-5448. Available from: [Link]

  • Patsnap Synapse. Analysis on the Clinical Research Progress of MAO-B inhibitors. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Mechanism of Action Assays for Enzymes. 2012. Available from: [Link]

  • Krupenko NI, Krupenko SA. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Int J Mol Sci. 2021;22(21):11929. Available from: [Link]

  • Bio-protocol. In Vitro Enzyme Inhibitory Assays. Available from: [Link]

  • Singh S, Kumar A, Kumar A, et al. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. J Mol Model. 2023;29(4):113. Available from: [Link]

  • Narayan S, Jinka R, Sagi AR, et al. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One. 2013;8(8):e72433. Available from: [Link]

  • Maes T, Carceller E, Salas J, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers (Basel). 2022;14(15):3628. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Basics of Enzymatic Assays for HTS. 2012. Available from: [Link]

  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. 2025. Available from: [Link]

  • Li Y, Wang J, Zhou B, et al. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Front Pharmacol. 2022;13:1013898. Available from: [Link]

  • Maharaja College, Ara. Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Available from: [Link]

  • Request PDF. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available from: [Link]

  • Nonstop Neuron. The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition. 2022. Available from: [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]

  • ResearchGate. Biochemical characterization of LSD1 inhibitors. Dose−response curves... Available from: [Link]

  • BIOENGINEER.ORG. Novel Selective MAO-B Inhibitors from Hispidol Analogues. 2026. Available from: [Link]

  • Ajmera S, Danenberg PV. Synthesis and Biological Activity of 5'-substituted 5-fluoropyrimidine Nucleosides. J Med Chem. 1982;25(8):999-1002. Available from: [Link]

  • Quora. What are the similarities between reversible and irreversible enzyme inhibition?. 2023. Available from: [Link]

  • Noce B, Di Bello E, Fioravanti R, Mai A. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Front Chem. 2023;11:1123490. Available from: [Link]

  • Pharmaffiliates. N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide. Available from: [Link]

  • Barchart.com. Myelofibrosis Clinical Trial Pipeline Accelerates as 35+ Pharma Companies Rigorously Develop Drugs for Market Entry. 2026. Available from: [Link]

  • Bolli MH, Boss C, Binkert C, et al. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. J Med Chem. 2012;55(17):7849-61. Available from: [Link]

  • AK LECTURES. Reversible and Irreversible Enzyme Inhibition. 2014. Available from: [Link]

  • ResearchGate. Difference between reversible and irreversible inhibitors. Available from: [Link]

Sources

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine as a reference compound in screening assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (referred to herein as BFCP ) as a reference compound.

Based on its pharmacophore—a lipophilic benzylamine scaffold with specific halogenation—this compound serves two distinct but critical roles in high-throughput screening (HTS):

  • Primary Role: A representative Sigma-1 Receptor (S1R) Ligand used to map hydrophobic pocket tolerance in CNS drug discovery.

  • Secondary Role: A Negative Control Reference in LSD1 (Lysine-Specific Demethylase 1) assays, distinguishing mechanism-based inhibitors (cyclopropylamines) from reversible binders.

Executive Technical Summary

Compound: N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Core Scaffold: N-benzyl-cycloalkylamine Molecular Weight: ~272.16 g/mol Physicochemical Profile: Lipophilic (High cLogP), Basic Amine (pKa ~9.5).

BFCP is utilized to validate assay sensitivity to steric bulk and halogen bonding. Its specific 5-bromo-2-fluoro substitution pattern exploits halogen-bonding interactions within the binding pockets of aminergic GPCRs and Sigma receptors, while the cyclopentyl ring acts as a steric probe, differentiating it from active cyclopropyl analogs in epigenetic assays.

Comparative Analysis: Performance vs. Alternatives

A. Context: Sigma-1 Receptor (S1R) Screening

In S1R assays, BFCP serves as a moderate-affinity reference to benchmark the dynamic range of the assay. It competes with high-affinity standards to validate the integrity of the hydrophobic binding pocket.

FeatureBFCP (Reference) Haloperidol (Gold Standard) PRE-084 (Agonist Control) BD-1047 (Antagonist Control)
Role Structural Probe High-Affinity BinderSelective AgonistSelective Antagonist
Affinity (Ki) ~10 - 100 nM (Est.)~1 nM~20 - 50 nM~10 - 30 nM
Selectivity Moderate (S1R > S2R)Low (S1R/D2/S2R)High (S1R)High (S1R)
Binding Mode Hydrophobic + IonicHydrophobic + IonicAgonist-conformationAntagonist-conformation
Utility Verifying Halogen Bonding & Steric ToleranceDefining "Total Binding" windowValidating Functional ResponseValidating Functional Blockade
B. Context: LSD1 (Epigenetic) Screening

In LSD1 assays, the cyclopropyl ring is essential for mechanism-based inactivation (ring-opening). BFCP (Cyclopentyl) cannot undergo ring-opening, making it the perfect isosteric negative control .

FeatureBFCP (Negative Control) Tranylcypromine (PCPA) GSK-2879552
Core Ring Cyclopentyl (Stable) Cyclopropyl (Reactive)Cyclopropyl (Reactive)
Mechanism Reversible Binding (Competitive)Irreversible (Covalent adduct)Irreversible (Mechanism-based)
IC50 (LSD1) > 10 µM (Inactive/Weak) < 2 µM< 100 nM
Assay Utility Distinguishes false positives Positive ControlClinical Reference

Mechanism of Action & Signaling Pathways

Sigma-1 Receptor Chaperone Modulation

When used as an S1R ligand, BFCP binds to the receptor at the Mitochondria-Associated Membrane (MAM). Depending on its functional bias (agonist/antagonist), it modulates the flow of Calcium (Ca²⁺) from the ER to the mitochondria.

Diagram 1: Sigma-1 Receptor Signaling & Assay Readout

S1R_Pathway cluster_antagonist If BFCP acts as Antagonist: Ligand BFCP (Reference Ligand) S1R_Inactive Sigma-1 Receptor (Chaperone Bound) Ligand->S1R_Inactive Binds (Kd ~nM) S1R_Active Sigma-1 Receptor (Dissociated/Active) S1R_Inactive->S1R_Active Agonist-induced Dissociation IP3R IP3 Receptor (ER Membrane) S1R_Active->IP3R Stabilizes Calcium Ca2+ Efflux (ER -> Mito) IP3R->Calcium Modulates Mito_Function Mitochondrial Respiration / ATP Calcium->Mito_Function Increases Block Blocks Dissociation

Caption: S1R modulation pathway. BFCP binding influences the chaperone activity of S1R at the ER-mitochondrion interface, modulating Ca2+ signaling.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine the Ki of BFCP to validate assay window.

  • Membrane Preparation: Use Guinea pig brain or HEK293 cells overexpressing hS1R.

  • Buffer System: 50 mM Tris-HCl, pH 7.4. Critical: Avoid phosphate buffers which can precipitate calcium.

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM final concentration).

  • Reference Standard: Haloperidol (10 µM) to define Non-Specific Binding (NSB).

  • Workflow:

    • Incubate membranes + [³H]-Pentazocine + BFCP (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 120 min at 37°C (Equilibrium is slow for lipophilic ligands).

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.5% PEI to reduce filter binding).

  • Validation Check:

    • Total Binding (TB) must be > 5x Non-Specific Binding (NSB).

    • BFCP should produce a sigmoidal displacement curve.

    • Calculation:

      
      
      
Protocol B: LSD1 Demethylase Specificity Assay

Objective: Confirm BFCP as a negative control (lack of mechanism-based inhibition).

  • Enzyme System: Recombinant human LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (Histone H3 dimethyl-Lys4).

  • Detection: Peroxidase-coupled assay (detects H₂O₂ produced during demethylation).

  • Workflow:

    • Pre-incubate Enzyme + BFCP (10 µM) vs. Tranylcypromine (10 µM) for 30 mins.

    • Note: Pre-incubation is required for Tranylcypromine to form the covalent adduct.

    • Add Substrate to initiate reaction.

    • Measure fluorescence (Ex/Em: 530/590 nm) over 60 mins.

  • Expected Result:

    • Tranylcypromine: >80% Inhibition (Flat line).[1]

    • BFCP: <10% Inhibition (Slope similar to Vehicle control).

    • Interpretation: Confirms inhibition requires the cyclopropyl ring; validates BFCP as a structural negative control.

Screening Workflow Visualization

Diagram 2: Decision Logic for Reference Compound Validation

Screening_Workflow Start Compound Library (N-benzyl amines) Screen_LSD1 LSD1 Assay (Epigenetic) Start->Screen_LSD1 Screen_S1R Sigma-1 Assay (CNS) Start->Screen_S1R Decision_LSD1 Inhibition > 50%? Screen_LSD1->Decision_LSD1 Decision_S1R Ki < 100 nM? Screen_S1R->Decision_S1R Result_Mech Mechanism-Based Inhibitor (Hit) Decision_LSD1->Result_Mech Yes (Cyclopropyl) Result_Neg Negative Control (BFCP Profile) Decision_LSD1->Result_Neg No (Cyclopentyl/BFCP) Decision_S1R->Result_Neg No Result_Ligand High Affinity S1R Ligand Decision_S1R->Result_Ligand Yes

Caption: Workflow distinguishing the utility of BFCP based on the target assay. It serves as a negative control in LSD1 screens but a potential hit/reference in S1R screens.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Retrieved from [Link]

  • Mellon, S. H., et al. (2015). Sigma-1 receptor modulators: mechanisms of action and therapeutic applications. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Zheng, Y. C., et al. (2016). Triazole-dithiocarbamate based inhibitors of LSD1: Design, synthesis, biological evaluation and docking studies. Scientific Reports. (Demonstrates SAR of benzylamines in LSD1). Retrieved from [Link]

  • Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: Application of the "cut-off" hypothesis. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Profiling of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-(5-Bromo-2-fluorobenzyl)cyclopentanamine Scaffold

In the landscape of modern medicinal chemistry, the halogenated benzylamine motif is a cornerstone for designing potent and selective therapeutic agents. The N-(5-bromo-2-fluorobenzyl)cyclopentanamine scaffold, in particular, presents a compelling starting point for drug discovery programs. The strategic placement of bromine and fluorine atoms on the phenyl ring can significantly influence metabolic stability, binding affinity to biological targets, and membrane permeability. The cyclopentanamine moiety provides a rigid, three-dimensional structure that can be crucial for specific receptor interactions.

However, the raw potential of a lead scaffold is only realized through meticulous optimization of its physicochemical properties. These properties—solubility, lipophilicity, ionization state, and stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). Poor physicochemical characteristics are a leading cause of candidate attrition in late-stage development.

This guide provides a comprehensive framework for the comparative analysis of novel N-(5-Bromo-2-fluorobenzyl)cyclopentanamine derivatives. We will not only detail the critical experimental protocols but also explain the scientific rationale behind these choices, enabling research teams to make data-driven decisions in the optimization of this promising chemical series. This document is designed to be a self-validating system, grounding every recommendation and protocol in established scientific principles.

Core Physicochemical Properties and Their Impact on Drug Viability

The success of a drug candidate is inextricably linked to a finely tuned balance of several key physicochemical parameters. For any derivative of our core scaffold, a systematic evaluation of the following properties is non-negotiable.

  • Aqueous Solubility: A compound must dissolve to be absorbed. Insufficient solubility is a primary hurdle for oral bioavailability and can compromise the reliability of in vitro assays.[1] We must distinguish between kinetic solubility, a high-throughput measure of how readily a compound dissolves from a DMSO stock, and thermodynamic solubility, the true equilibrium concentration of a compound in a saturated solution.[2][3]

  • Lipophilicity (logP/logD): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical predictor of membrane permeability, plasma protein binding, and metabolic clearance.[4] The partition coefficient (logP) describes the distribution of the neutral species, while the distribution coefficient (logD) accounts for all ionized and non-ionized forms at a specific pH, making it more physiologically relevant.[5]

  • Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH.[6] For a basic amine like our scaffold, the pKa will determine its degree of protonation at physiological pH (approx. 7.4). This influences solubility, receptor interaction, and cell penetration.

  • Thermal and Solid-State Stability: The stability of the active pharmaceutical ingredient (API) is crucial for manufacturing, formulation, and shelf-life.[7] We assess this through thermal analysis and characterization of the solid form (e.g., crystallinity).[8]

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles of structure-property relationships (SPRs), let us consider the parent compound, SBC-001 , and three hypothetical derivatives designed to modulate its physicochemical profile. The addition of specific functional groups is a common strategy in medicinal chemistry to systematically alter a molecule's properties.[9][10]

  • SBC-001: N-(5-Bromo-2-fluorobenzyl)cyclopentanamine (Parent Compound)

  • SBC-002: 1-((5-Bromo-2-fluorobenzyl)amino)cyclopentan-1-ol (Introduction of a hydroxyl group to increase polarity)

  • SBC-003: 1-((5-Bromo-2-fluorobenzyl)amino)cyclopentane-1-carboxylic acid (Introduction of an acidic group to dramatically enhance aqueous solubility)

  • SBC-004: N-(5-Bromo-2-fluorobenzyl)-N-methylcyclopentanamine (N-methylation to potentially increase metabolic stability and alter basicity)

The following table summarizes the expected outcomes from the experimental protocols detailed in the subsequent sections. This predictive exercise is fundamental to rational drug design.

Compound IDModificationExpected Thermodynamic SolubilityExpected logD (pH 7.4)Expected pKa (Basic)Expected Melting Point
SBC-001 Parent ScaffoldLow to ModerateHigh~9.5Baseline
SBC-002 Add -OHModerate to HighModerate~9.2Higher (H-bonding)
SBC-003 Add -COOHHighLow~9.0 (Amine) / ~4.5 (Acid)Highest (Zwitterion)
SBC-004 Add N-CH3LowHigh~10.0Lower

Rationale for Predictions:

  • Solubility: The introduction of polar functional groups capable of hydrogen bonding, such as a hydroxyl (-OH) or a carboxylic acid (-COOH), is expected to significantly increase aqueous solubility compared to the parent compound.[11] N-methylation (SBC-004) may slightly decrease solubility by disrupting N-H hydrogen bonding opportunities with water.

  • logD: Lipophilicity is inversely related to polarity. The highly polar carboxylic acid in SBC-003 will drastically lower its logD. The hydroxyl group in SBC-002 will also lower logD, but to a lesser extent. The N-methyl group in SBC-004 is expected to have a minimal impact, possibly slightly increasing lipophilicity.

  • pKa: The electron-donating effect of the N-methyl group in SBC-004 is predicted to increase the basicity (raise the pKa) of the amine. Conversely, the electron-withdrawing nature of the adjacent hydroxyl (SBC-002) and carboxyl (SBC-003) groups will likely decrease the amine's basicity.

  • Melting Point: The ability to form strong intermolecular interactions, such as the hydrogen bonds in SBC-002 and the ionic interactions in the zwitterionic SBC-003, typically leads to a more stable crystal lattice and a higher melting point.

Standardized Experimental Protocols

Adherence to standardized, robust protocols is essential for generating high-quality, reproducible data. The following sections provide step-by-step methodologies for characterizing the key physicochemical properties.

Aqueous Solubility Determination (Thermodynamic)

Causality: Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound and is the gold standard for assessing this property for late-stage candidates.[1] This method ensures that the measurement is not an artifact of the dissolution rate or the presence of co-solvents like DMSO.

Protocol:

  • Add an excess amount of the solid compound (e.g., 2.5 mg) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution using filtration (e.g., with a 0.45 µm PVDF filter).

  • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

  • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Lipophilicity Determination (logD by Shake-Flask Method)

Causality: The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[12][13] It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct, empirical value for this critical parameter.

Protocol:

  • Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic phase (typically n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.

  • Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

  • Combine equal volumes of the aqueous and organic phases in a vial.

  • Shake the vial vigorously for a set period (e.g., 24 hours at a controlled temperature) to allow the compound to partition and reach equilibrium.[14]

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully sample a precise volume from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[15]

  • Calculate the logD value using the formula: logD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Ionization Constant Determination (pKa by Potentiometric Titration)

Causality: Potentiometric titration is a highly accurate and cost-effective method for determining pKa values.[16][17] It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the acid or base is half-neutralized, which corresponds to the pKa.[6]

Protocol:

  • Accurately weigh and dissolve the compound in a suitable solvent (often a water/co-solvent mixture like methanol or DMSO to ensure initial solubility).

  • Immerse a calibrated pH electrode into the solution, which is placed on a magnetic stirrer for continuous mixing.[18]

  • For a basic compound like SBC-001, titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). For an amphoteric compound like SBC-003, both acidic and basic titrations may be necessary.

  • Add the titrant in small, precise increments, recording the pH value after each addition.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be precisely identified by analyzing the first or second derivative of the titration curve.[19]

Thermal and Solid-State Characterization

Causality: Understanding the thermal stability and solid form of a compound is critical for drug development. Thermogravimetric Analysis (TGA) reveals the temperature at which a compound begins to decompose, while Powder X-Ray Diffraction (PXRD) provides a unique fingerprint of its crystalline form, which can affect solubility and stability.[20][21]

Protocol - Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed sample (typically 5-10 mg) onto the TGA balance.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • The instrument continuously records the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition.[22] This data is crucial for identifying the upper temperature limit for handling and storage.[7]

Protocol - Powder X-Ray Diffraction (PXRD):

  • Gently grind the crystalline sample to a fine, uniform powder.

  • Mount the powder on a sample holder.

  • Place the holder in the diffractometer.

  • Expose the sample to a monochromatic X-ray beam at various angles of incidence (2θ).

  • The detector records the intensity of the diffracted X-rays at each angle.

  • The resulting plot of intensity versus 2θ is a unique pattern that can be used to identify the crystalline form and assess its purity.[23]

Visualization of Workflows and Relationships

Diagrams are essential for clarifying complex processes and relationships. The following visualizations, created using the DOT language, outline the experimental workflow and the fundamental logic of structure-property relationship analysis.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Physicochemical Analysis SBC_001 SBC-001 (Parent) Solubility Thermodynamic Solubility Assay SBC_001->Solubility LogD Shake-Flask logD Assay SBC_001->LogD pKa Potentiometric pKa Titration SBC_001->pKa Stability TGA & PXRD Stability SBC_001->Stability SBC_002 SBC-002 (-OH) SBC_002->Solubility SBC_002->LogD SBC_002->pKa SBC_002->Stability SBC_003 SBC-003 (-COOH) SBC_003->Solubility SBC_003->LogD SBC_003->pKa SBC_003->Stability SBC_004 SBC-004 (N-Me) SBC_004->Solubility SBC_004->LogD SBC_004->pKa SBC_004->Stability Data Comparative Data Analysis Solubility->Data LogD->Data pKa->Data Stability->Data Decision Select Candidate for In Vivo Study Data->Decision SPR_Logic cluster_properties Impact on Physicochemical Properties cluster_outcomes Resulting ADME Profile Changes Modification Introduce Polar Group (e.g., -OH, -COOH) to Parent Scaffold Sol Increased H-Bonding Modification->Sol causes Lip Reduced Lipophilicity Modification->Lip causes Sol_Out Higher Aqueous Solubility Sol->Sol_Out leads to Lip_Out Lower logD Value Lip->Lip_Out leads to

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.